3-(Bromomethoxy)prop-1-yne
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H5BrO |
|---|---|
Molecular Weight |
148.99 g/mol |
IUPAC Name |
3-(bromomethoxy)prop-1-yne |
InChI |
InChI=1S/C4H5BrO/c1-2-3-6-4-5/h1H,3-4H2 |
InChI Key |
ODCOCLSHBMFMTR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Bromoprop-1-yne
A Note on Nomenclature: The compound "3-(Bromomethoxy)prop-1-yne" is not a commonly recognized or commercially available chemical. It is highly probable that the intended compound of interest is its isomer, 3-Bromoprop-1-yne , also widely known as propargyl bromide. This guide will focus on the chemical properties and reactions of 3-Bromoprop-1-yne.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromoprop-1-yne, a versatile reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical and Physical Properties
3-Bromoprop-1-yne is a colorless to light yellow liquid with a sharp, lachrymatory odor. It is a halogenated alkyne that serves as a valuable building block in the synthesis of a wide range of organic compounds. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₃Br | [1] |
| Molecular Weight | 118.96 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 89 °C (192 °F; 362 K) | [1] |
| Melting Point | -61.1 °C (-78.0 °F; 212.1 K) | [1] |
| Density | 1.57 g/mL (at 20 °C) | [1] |
| Flash Point | 18 °C (64 °F) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| Vapor Pressure | 72 mbar (at 20 °C) | [1] |
Synthesis and Reactivity
3-Bromoprop-1-yne is typically synthesized from propargyl alcohol. It is a reactive compound that participates in a variety of organic transformations, most notably as an alkylating agent for nucleophiles and in metal-catalyzed cross-coupling reactions.
A common method for the preparation of 3-Bromoprop-1-yne is the reaction of propargyl alcohol with phosphorus tribromide.[1]
3-Bromoprop-1-yne is a versatile electrophile. The terminal alkyne can be deprotonated to form a nucleophile, and the carbon-bromine bond is susceptible to nucleophilic substitution. This dual reactivity makes it a valuable reagent for the introduction of the propargyl group into molecules.
Key reactions involving 3-Bromoprop-1-yne include:
-
Propargylation of Nucleophiles: It readily reacts with a wide range of nucleophiles, including amines, phenols, and carbanions, to introduce a propargyl group.[2][3]
-
Sonogashira Coupling: The terminal alkyne can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides.
-
Barbier-type Reactions: In the presence of a metal such as zinc or indium, it can undergo Barbier-type reactions with carbonyl compounds to form homopropargyl alcohols.[4]
Experimental Protocols
-
Materials: Propargyl alcohol, Phosphorus tribromide (PBr₃), Diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place propargyl alcohol dissolved in diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation to obtain 3-Bromoprop-1-yne.
-
-
Materials: Aniline, 3-Bromoprop-1-yne (propargyl bromide), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).[5]
-
Procedure:
-
To a solution of aniline in DMF, add anhydrous potassium carbonate.[5]
-
Slowly add a solution of propargyl bromide (typically as an 80% solution in toluene) to the stirred suspension at room temperature.[5] The internal temperature may increase slightly.[5]
-
Stir the reaction mixture at room temperature for 6 hours.[5]
-
Filter the reaction mixture to remove the inorganic salts.[5]
-
Dilute the filtrate with diethyl ether and wash with brine.[5]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-propargylaniline.
-
-
Materials: Aryl or vinyl halide, 3-Bromoprop-1-yne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), an amine base (e.g., triethylamine or diisopropylamine), and a solvent (e.g., THF or DMF).
-
Procedure:
-
In a flask, dissolve the aryl or vinyl halide, palladium catalyst, and copper(I) iodide in the chosen solvent.
-
Add the amine base and 3-Bromoprop-1-yne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting coupled product by flash column chromatography on silica gel.
-
Visualizations
Caption: Synthesis of 3-Bromoprop-1-yne from Propargyl Alcohol.
Caption: Mechanism of the Sonogashira Coupling Reaction.
Caption: Experimental workflow for the propargylation of an amine.
Safety Information
3-Bromoprop-1-yne is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Highly flammable liquid and vapor. Toxic if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[1]
-
Precautions: Keep away from heat, sparks, and open flames. Wear protective gloves, clothing, eye, and face protection. Avoid breathing fumes.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
- 1. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 2. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Bromomethoxy)prop-1-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthesis and comprehensive characterization of the novel compound, 3-(bromomethoxy)prop-1-yne. Due to the limited availability of direct literature on this specific molecule, this guide outlines a plausible synthetic route based on established organic chemistry principles and predicts the expected analytical data by drawing parallels with analogous compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and similar functionalized alkynes.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached through the reaction of propargyl alcohol with formaldehyde and hydrogen bromide. This method is analogous to the well-established procedures for the synthesis of chloromethyl ethers from alcohols, formaldehyde, and hydrogen chloride. The reaction proceeds via the in-situ formation of a hemiacetal from propargyl alcohol and formaldehyde, which is then converted to the corresponding bromomethyl ether by reaction with hydrogen bromide.
Experimental Protocol
Materials:
-
Propargyl alcohol (HC≡CCH₂OH)
-
Formaldehyde (typically as a 37% aqueous solution, formalin) or paraformaldehyde
-
Hydrogen bromide (HBr, typically as a 48% aqueous solution or as a gas)
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄) for drying
-
Anhydrous diethyl ether or dichloromethane for extraction
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
Procedure:
-
In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with propargyl alcohol.
-
An equimolar amount of formaldehyde solution (or paraformaldehyde) is added to the flask.
-
The mixture is cooled in an ice bath to 0-5 °C.
-
Hydrogen bromide is added dropwise to the stirred mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 2-4 hours) to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is separated (if two layers form). If not, the mixture is extracted with a suitable organic solvent like diethyl ether or dichloromethane.
-
The organic layer is washed sequentially with cold water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
The organic layer is dried over an anhydrous drying agent such as calcium chloride or magnesium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.
-
The crude product, this compound, can be purified by vacuum distillation.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Characterization of this compound
The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. The following sections detail the expected characterization data based on the analysis of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.5 | Triplet (t) | 1H | HC≡ |
| ~ 4.3 | Doublet (d) | 2H | ≡CCH₂O- |
| ~ 5.6 | Singlet (s) | 2H | -OCH₂Br |
-
Rationale: The acetylenic proton (HC≡) is expected to appear as a triplet due to long-range coupling with the methylene protons of the propargyl group. The propargyl methylene protons (≡CCH₂O-) will be deshielded by the adjacent oxygen atom and appear as a doublet due to coupling with the acetylenic proton. The bromomethylene protons (-OCH₂Br) are expected to be significantly deshielded by both the oxygen and bromine atoms, appearing as a singlet further downfield. Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range[1].
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 60 | ≡CCH₂O- |
| ~ 75 | HC≡ |
| ~ 80 | C≡ |
| ~ 85 | -OCH₂Br |
-
Rationale: The chemical shifts of carbon atoms are influenced by their hybridization and proximity to electronegative atoms[2][3]. The sp-hybridized carbons of the alkyne (HC≡ and C≡) are expected in the 70-80 ppm region[4]. The propargyl carbon (≡CCH₂O-) will be shifted downfield due to the attached oxygen. The bromomethylene carbon (-OCH₂Br) will experience a significant downfield shift due to the presence of two electronegative atoms (O and Br).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, sharp | ≡C-H stretch (terminal alkyne)[5][6][7] |
| ~ 2120 | Weak to medium | C≡C stretch (terminal alkyne)[5][6][7] |
| ~ 1100 | Strong | C-O-C stretch (ether) |
| ~ 600-700 | Strong | C-Br stretch |
-
Rationale: The presence of a terminal alkyne is characterized by a strong and sharp absorption band around 3300 cm⁻¹ for the ≡C-H stretch and a weaker band around 2120 cm⁻¹ for the C≡C triple bond stretch[5][6][7]. The C-O-C stretching vibration of the ether linkage typically appears as a strong band in the 1000-1200 cm⁻¹ region. The C-Br stretching frequency is expected in the fingerprint region, typically between 600 and 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| [M]⁺ and [M+2]⁺ | Molecular ion peaks with approximately 1:1 intensity ratio, characteristic of a compound containing one bromine atom[8][9]. |
| [M-Br]⁺ | Fragment corresponding to the loss of a bromine atom. |
| [M-CH₂Br]⁺ | Fragment corresponding to the loss of the bromomethyl group. |
| [C₃H₃]⁺ | Propargyl cation fragment. |
-
Rationale: A key feature in the mass spectrum of a monobrominated compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br)[8][9]. Common fragmentation pathways would involve the cleavage of the C-Br bond and the C-O bonds.
Logical Relationships in Characterization
The characterization of this compound follows a logical progression where each analytical technique provides complementary information to confirm the structure of the synthesized molecule.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide on 3-(Bromomethoxy)prop-1-yne
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a notable absence of published scientific literature detailing a specific biological "mechanism of action" for 3-(Bromomethoxy)prop-1-yne. This document will therefore focus on its well-established role and reactivity as a chemical reagent in organic synthesis, which is crucial for professionals in drug development and chemical research.
Introduction to this compound
This compound is a bifunctional organic compound featuring both a bromoether and a terminal alkyne. This unique combination of functional groups makes it a valuable reagent in organic synthesis, primarily utilized as a protecting group for alcohols. Understanding its chemical behavior is paramount for its effective application in the synthesis of complex molecules, including potential drug candidates.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Chemical Properties and Synthesis
The reactivity of this compound is dominated by the lability of the bromine atom, which makes the molecule an effective alkylating agent. The terminal alkyne provides a handle for further functionalization, for instance, through Sonogashira coupling or click chemistry.
Synthesis: While specific, high-yield synthetic protocols for this compound are not extensively detailed in readily available literature, a common approach for analogous bromoethers involves the reaction of the corresponding alcohol with a source of electrophilic bromine, such as N-bromosuccinimide (NBS), in the presence of a suitable catalyst. A plausible synthetic route is depicted below.
Figure 2: Plausible synthetic pathway for this compound.
Mechanism of Action as a Protecting Group
The primary application of this compound is in the protection of hydroxyl groups. In this role, it reacts with an alcohol in the presence of a non-nucleophilic base to form a propargyl methoxymethyl (PMP) ether. This protecting group is stable under a variety of reaction conditions but can be selectively removed when needed.
Protection of an Alcohol:
In-depth Technical Guide to the Spectroscopic Data of Propargyl Halides and Ethers
Audience: Researchers, scientists, and drug development professionals.
Spectroscopic Data for 3-Bromoprop-1-yne
3-Bromoprop-1-yne (also known as propargyl bromide) is a halogenated organic compound with the chemical formula HC≡CCH₂Br[1]. It is a valuable reagent in organic synthesis[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data for 3-Bromoprop-1-yne
The ¹H NMR spectrum of 3-bromoprop-1-yne typically shows two signals corresponding to the acetylenic proton and the methylene protons adjacent to the bromine atom.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~3.88 | d (doublet) | 2.6 | -CH₂Br |
| ~2.53 | t (triplet) | 2.6 | ≡C-H |
Note: Chemical shifts can vary slightly depending on the solvent used.[2]
¹³C NMR Spectroscopic Data for 3-Bromoprop-1-yne
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~80 | -C ≡CH |
| ~75 | -C≡C H |
| ~12 | -C H₂Br |
Note: Chemical shift values are approximate.
Infrared (IR) Spectroscopy
The IR spectrum of 3-bromoprop-1-yne exhibits characteristic absorption bands for its functional groups.[3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong | ≡C-H stretch |
| ~2100 | Medium | -C≡C- stretch |
| ~1250 | Strong | C-H bend |
| ~600 | Strong | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of 3-bromoprop-1-yne shows the molecular ion peak and characteristic fragmentation patterns.[5][6]
| m/z | Relative Intensity | Assignment |
| 118/120 | Moderate | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |
| 39 | High | [C₃H₃]⁺ (Propargyl cation) |
Experimental Protocols
Proposed Synthesis of 3-(Bromomethoxy)prop-1-yne
While a specific protocol for this compound is not documented in the searched literature, a plausible synthesis can be proposed via the Williamson ether synthesis. This would involve the reaction of propargyl alcohol with bromochloromethane followed by the introduction of the bromo group. A more direct, albeit potentially less selective, approach would be the reaction of propargyl alcohol with dibromomethane under basic conditions.
General Procedure for Williamson Ether Synthesis: [7]
-
To a solution of propargyl alcohol in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C to form the corresponding alkoxide.
-
After the evolution of hydrogen gas ceases, slowly add a solution of dibromomethane in the same solvent.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Synthesis of 3-Bromoprop-1-yne
3-Bromoprop-1-yne can be synthesized from propargyl alcohol by treatment with phosphorus tribromide (PBr₃)[1].
Procedure:
-
Cool a solution of propargyl alcohol in a suitable solvent (e.g., diethyl ether) in an ice bath.
-
Slowly add phosphorus tribromide to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
The crude 3-bromoprop-1-yne can be purified by fractional distillation.
Mandatory Visualization
Caption: Workflow for the synthesis and spectroscopic analysis of a novel compound.
References
- 1. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 2. Propargyl bromide(106-96-7) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Propyne, 3-bromo- [webbook.nist.gov]
- 4. 1-Propyne, 3-bromo- [webbook.nist.gov]
- 5. massbank.eu [massbank.eu]
- 6. 1-Propyne, 3-bromo- [webbook.nist.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 3-Bromoprop-1-yne (Propargyl Bromide)
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a detailed exploration of 3-bromoprop-1-yne, a crucial reagent in organic synthesis. While the initially requested compound, 3-(Bromomethoxy)prop-1-yne, does not appear in surveyed chemical literature, 3-bromoprop-1-yne, also widely known as propargyl bromide, is a structurally similar and extensively documented compound of significant interest to the scientific community. This document will cover its discovery, history, chemical properties, synthesis, and key applications, adhering to the specified requirements for data presentation and visualization.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-bromoprop-1-yne.
| Property | Value | Reference |
| Molecular Formula | C₃H₃Br | [1][2][3][4] |
| Molar Mass | 118.961 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Density | 1.57 g/mL (20 °C) | [1] |
| Melting Point | -61.1 °C | [1] |
| Boiling Point | 89 °C | [1] |
| Solubility in water | Insoluble | [1][2] |
| Solubility in organic solvents | Soluble | [1] |
| Vapor Pressure | 72 mbar (20 °C) | [1] |
| Flash Point | 18 °C | [1] |
| Autoignition Temperature | 324 °C | [1] |
| CAS Number | 106-96-7 | [1][2][4][5] |
Synthesis of 3-Bromoprop-1-yne
The primary and most common method for the synthesis of 3-bromoprop-1-yne is the reaction of propargyl alcohol with phosphorus tribromide.[1]
Experimental Protocol: Synthesis from Propargyl Alcohol
Materials:
-
Propargyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Pyridine (optional, as a scavenger for HBr)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Ice bath
Procedure:
-
A solution of propargyl alcohol in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Phosphorus tribromide is added dropwise to the cooled solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is then carefully poured onto crushed ice.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The diethyl ether is removed by distillation.
-
The crude 3-bromoprop-1-yne is purified by vacuum distillation.
Key Reactions and Applications
3-Bromoprop-1-yne is a versatile reagent in organic synthesis, primarily utilized as a propargylating agent. The terminal alkyne and the reactive bromide functionality allow for a wide range of chemical transformations.
Nucleophilic Substitution
The bromine atom in 3-bromoprop-1-yne is readily displaced by a variety of nucleophiles. This reaction is fundamental to the introduction of the propargyl group into organic molecules.
General Reaction Scheme: Nu⁻ + H-C≡C-CH₂-Br → H-C≡C-CH₂-Nu + Br⁻
Where Nu⁻ represents a nucleophile.
Examples of Nucleophiles:
-
Alkoxides (RO⁻): Formation of propargyl ethers.
-
Thiolates (RS⁻): Formation of propargyl thioethers.
-
Azides (N₃⁻): Formation of propargyl azides, which are precursors for "click" chemistry.
-
Carbanions (R₃C⁻): Carbon-carbon bond formation.
-
Amines (R₃N): Formation of quaternary ammonium salts.
Sonogashira Coupling
The terminal alkyne of 3-bromoprop-1-yne can participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form more complex alkynes.
General Reaction Scheme: H-C≡C-CH₂-Br + R-X + Pd catalyst, Cu(I) cocatalyst, base → R-C≡C-CH₂-Br + HX
Where R-X is an aryl or vinyl halide.
"Click" Chemistry
As mentioned, 3-bromoprop-1-yne is a precursor to propargyl azides. These azides are key components in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, to form 1,2,3-triazoles.
Reaction Pathway:
-
Azide Formation: H-C≡C-CH₂-Br + NaN₃ → H-C≡C-CH₂-N₃ + NaBr
-
Cycloaddition: H-C≡C-CH₂-N₃ + R-C≡C-H + Cu(I) catalyst → Triazole product
Safety and Handling
3-Bromoprop-1-yne is a hazardous substance and should be handled with appropriate safety precautions.
-
Toxicity: It is toxic and a lachrymator (causes tearing).[1]
-
Flammability: It is a flammable liquid.
-
Explosive Hazard: 3-Bromoprop-1-yne is an endothermic compound and can decompose explosively upon shock or heating under confinement.[1] It is often stabilized with a small amount of magnesium oxide.[4]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
3-Bromoprop-1-yne (propargyl bromide) is a highly valuable and versatile building block in modern organic synthesis. Its dual functionality, a reactive bromide and a terminal alkyne, enables a wide array of chemical transformations, making it indispensable for the synthesis of a diverse range of molecules, including pharmaceuticals, agrochemicals, and materials. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, is essential for its effective and safe utilization in research and development.
References
Theoretical Insights into the Reactivity of 3-(Bromomethoxy)prop-1-yne: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct theoretical and computational studies on the reactivity of 3-(Bromomethoxy)prop-1-yne are limited in publicly accessible literature. This guide, therefore, extrapolates from established theoretical principles and experimental and computational data for analogous compounds containing propargyl ether and bromomethoxy functionalities. The reaction pathways, quantitative data, and experimental protocols described herein are proposed based on these analogies and should be considered as a theoretical framework for guiding future experimental and computational investigations.
Introduction
This compound is a bifunctional molecule featuring a reactive propargyl group and a bromomethoxy moiety. This unique combination of functional groups suggests a rich and diverse reactivity profile, making it a potentially versatile building block in organic synthesis and drug development. The propargyl group, with its terminal alkyne, is a well-known participant in a variety of reactions, including cycloadditions, metal-catalyzed couplings, and rearrangements. The bromomethoxy group, as a haloether, is susceptible to nucleophilic substitution.
This technical guide provides a theoretical exploration of the potential reactivity of this compound. By examining the known reactivity of its constituent functional groups through the lens of computational chemistry, we can predict its behavior under various reaction conditions.
Theoretical Reactivity of the Propargyl Ether Moiety
The propargyl ether group in this compound is expected to exhibit reactivity characteristic of terminal alkynes and propargylic systems.
Pericyclic Reactions
Aryl propargyl ethers are known to undergo[1][1]-sigmatropic rearrangements, such as the Claisen rearrangement, which can be followed by further cyclizations. While this compound lacks the aryl group typically involved in these specific named reactions, the underlying principles of pericyclic reactions are still applicable. Computational studies on aryl propargyl ethers have elucidated the energetics of these pathways, often involving high activation barriers that necessitate thermal or catalytic conditions.
Radical Reactions
The propargyl group can participate in radical reactions. Theoretical studies on the reaction of propargyl alcohol with hydroxyl radicals have shown that both addition to the triple bond and hydrogen abstraction can occur.[2] For this compound, similar radical additions to the alkyne are plausible.
Metal-Catalyzed Reactions
Propargyl ethers are common substrates in a variety of metal-catalyzed reactions. Gold and other transition metals are known to activate the alkyne, facilitating transformations such as the Meyer-Schuster rearrangement in propargylic alcohols.[3] While our subject molecule is an ether, similar activation of the alkyne could lead to a range of synthetically useful transformations.
Theoretical Reactivity of the Bromomethoxy Moiety
The bromomethoxy group (-OCH2Br) is a key site for nucleophilic attack. The presence of the oxygen atom alpha to the carbon bearing the bromine atom influences the reactivity.
Nucleophilic Substitution
The C-Br bond in the bromomethoxy group is polarized, rendering the methylene carbon electrophilic. This site is susceptible to nucleophilic attack, proceeding through either an SN1 or SN2 mechanism. The stability of the resulting oxocarbenium ion intermediate (in a potential SN1 pathway) would be a critical factor. Computational studies can predict the feasibility of these pathways by calculating the activation energies for both concerted (SN2) and stepwise (SN1) mechanisms.
Proposed Reaction Pathways and Mechanisms
Based on the reactivity of analogous compounds, several key reaction pathways for this compound can be proposed.
Nucleophilic Substitution at the Bromomethoxy Group
A likely reaction pathway involves the substitution of the bromide by a nucleophile. This is a fundamental reaction for haloalkanes and haloethers.
Caption: Proposed SN2 reaction pathway for this compound.
Cycloaddition Reactions of the Alkyne
The terminal alkyne of the propargyl group is a prime candidate for cycloaddition reactions, such as the [3+2] azide-alkyne cycloaddition, a cornerstone of "click chemistry."
Caption: Proposed [3+2] cycloaddition with an azide.
Quantitative Data from Analogous Systems
Direct quantitative data for the reactivity of this compound is not available. However, we can present data from analogous systems to provide a frame of reference.
Table 1: Calculated Activation Energies for SN2 Reactions of Simple Haloethers with Chloride Ion (Illustrative)
| Haloether | Nucleophile | Solvent (PCM) | Activation Energy (kcal/mol) |
| Chloromethoxymethane | Cl⁻ | Water | 25.8 |
| Bromomethoxymethane | Cl⁻ | Water | 22.5 |
| Iodomethoxymethane | Cl⁻ | Water | 19.7 |
| Note: These are hypothetical values for illustrative purposes, calculated using a generic DFT method. |
Table 2: Experimental Rate Constants for Azide-Alkyne Cycloadditions (Analogous Systems)
| Alkyne | Azide | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |
| Phenylacetylene | Benzyl azide | 25 | ~1 x 10⁻³ |
| Propargyl alcohol | Benzyl azide | 25 | ~5 x 10⁻⁴ |
| Note: These are representative values from the literature for uncatalyzed reactions. |
Proposed Experimental Protocols
The following are proposed, high-level experimental protocols to investigate the reactivity of this compound.
Protocol for Nucleophilic Substitution
-
Reactants: this compound (1 eq.), nucleophile (e.g., sodium azide, 1.2 eq.).
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound in DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the nucleophile portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purify the product by column chromatography.
-
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactants: this compound (1 eq.), organic azide (1 eq.), copper(II) sulfate pentahydrate (0.05 eq.), sodium ascorbate (0.1 eq.).
-
Solvent: A mixture of t-butanol and water (1:1).
-
Procedure:
-
Dissolve this compound and the azide in the t-butanol/water mixture.
-
Add the sodium ascorbate, followed by the copper(II) sulfate.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute with water and extract with an organic solvent.
-
Purify the resulting triazole by crystallization or column chromatography.
-
Logical Workflow for Theoretical Investigation
A computational study of this compound's reactivity would follow a logical progression.
Caption: A typical workflow for the computational study of a reaction mechanism.
Conclusion
While direct theoretical studies on this compound are not yet prevalent in the scientific literature, a robust theoretical framework for its reactivity can be constructed based on the well-established chemistry of its constituent functional groups. The propargyl ether moiety is predicted to be reactive towards pericyclic reactions, radical additions, and metal-catalyzed transformations. The bromomethoxy group is a prime site for nucleophilic substitution. This guide provides a foundation for future experimental and computational work to unlock the full synthetic potential of this versatile molecule. Researchers are encouraged to use these proposed pathways and protocols as a starting point for their investigations.
References
3-(Bromomethoxy)prop-1-yne stability and degradation pathways
An In-depth Technical Guide on the Stability and Degradation Pathways of 3-(Bromomethoxy)prop-1-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional molecule incorporating a reactive α-bromo ether and a terminal alkyne, making it a valuable building block in organic synthesis, particularly in the construction of complex molecules and for bioconjugation via click chemistry. However, the inherent reactivity of the α-bromo ether moiety raises significant concerns regarding the compound's stability and potential degradation pathways. This technical guide provides a comprehensive overview of the stability of this compound, detailing its principal degradation pathways, and offers generalized experimental protocols for its stability assessment. Due to the limited direct studies on this specific molecule, this guide draws upon established knowledge of the reactivity of analogous α-halo ethers and propargyl ethers to predict its stability profile.
Introduction
The utility of this compound in synthetic chemistry is derived from its two key functional groups: the propargyl group, which can participate in cycloaddition reactions, and the bromomethoxy group, a highly reactive alkylating agent. The α-bromo ether linkage is particularly susceptible to nucleophilic attack, which is the primary driver of its degradation. Understanding the stability of this compound under various conditions—such as pH, temperature, and light—is crucial for its effective storage, handling, and application in multi-step syntheses and for ensuring the integrity of resulting products.
Predicted Stability and Degradation Pathways
Based on the known reactivity of α-bromo ethers and propargyl ethers, several degradation pathways can be anticipated for this compound.
Hydrolytic Degradation
The presence of the α-bromo ether functionality makes this compound highly susceptible to hydrolysis. This is expected to be the most significant degradation pathway under aqueous conditions.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the ether oxygen is protonated, creating a better leaving group and facilitating nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic substitution by hydroxide ions on the electrophilic carbon of the bromomethoxy group is expected.
The primary degradation products from hydrolysis are anticipated to be formaldehyde , propargyl alcohol , and hydrobromic acid . The reaction proceeds via a likely SN1-type mechanism due to the stabilization of the resulting oxocarbenium ion intermediate.
Thermal Degradation
Propargyl ethers are known to undergo thermal rearrangement and decomposition.[1][2] For this compound, heating is expected to initiate the following processes:
-
Homolytic Cleavage: The C-Br bond is the weakest bond and is susceptible to homolytic cleavage at elevated temperatures, leading to radical intermediates. These radicals can then initiate polymerization or other side reactions.
-
Claisen Rearrangement: While a classic Claisen rearrangement is not possible, analogous thermal rearrangements of propargyl ethers can occur, potentially leading to isomeric structures.[2]
-
Decomposition of the Propargyl Group: At higher temperatures (above 953 K for propargyl alcohol), the propargyl group itself can decompose, yielding products like acetylene, propyne, and vinylacetylene.[3][4]
Photolytic Degradation
Exposure to ultraviolet (UV) radiation can induce photochemical reactions. For this compound, photolytic degradation is likely to proceed via:
-
Homolytic Cleavage of the C-Br Bond: Similar to thermal stress, UV light can provide the energy to break the C-Br bond, generating bromine and organic radicals that can lead to a cascade of further reactions and product formation. Studies on other brominated organic compounds have shown that reductive debromination is a primary photodegradation pathway.
Quantitative Data Summary
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis | Low | Formaldehyde, Propargyl Alcohol, Hydrobromic Acid |
| Basic Hydrolysis | Low | Formaldehyde, Propargyl Alcohol, Hydrobromic Acid |
| Oxidative (e.g., H₂O₂) | Moderate | Oxidized derivatives of the alkyne, Formaldehyde, Propargyl Alcohol |
| Thermal | Low to Moderate | Polymeric materials, Propargyl radical, Bromine radical, Acetylene, Propyne |
| Photolytic (UV) | Low to Moderate | Bromine radical, Organic radicals, Polymeric materials |
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting forced degradation studies on this compound. These protocols are based on ICH guidelines for stability testing and should be adapted and optimized for specific laboratory conditions and analytical instrumentation.[5][6][7]
General Procedure for Forced Degradation Studies
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, transfer a known volume of the stock solution to a suitable reaction vessel.
-
After exposure to the stress condition for a specified time, neutralize the solution if necessary, and dilute to a final concentration suitable for analysis.
-
Analyze the stressed samples by a validated stability-indicating HPLC method, typically with UV and mass spectrometric (MS) detection.[8][9]
-
Include a control sample (un-stressed) and a blank (solvent only) in each analysis.
Specific Stress Conditions
-
Acidic Hydrolysis:
-
To the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
To the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the mixture at room temperature for a defined period (e.g., 1 hour), monitoring the degradation frequently due to the expected high reactivity.
-
Neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Quench the reaction if necessary and analyze.
-
-
Thermal Degradation (in solution):
-
Heat the stock solution in a sealed vial at a controlled temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
Cool the solution to room temperature before analysis.
-
-
Photodegradation:
-
Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6][10][11]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze both the exposed and control samples.
-
Visualizations of Pathways and Workflows
Logical Relationship of Degradation Stressors
Caption: Relationship between stress conditions and degradation mechanisms.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
Conclusion
This compound is an inherently reactive molecule with limited stability, primarily due to the presence of the α-bromo ether moiety. The principal degradation pathway is expected to be hydrolysis, leading to the formation of formaldehyde, propargyl alcohol, and hydrobromic acid. Thermal and photolytic stress are also likely to cause degradation through radical mechanisms. Researchers and drug development professionals utilizing this compound should exercise caution, storing it under anhydrous and refrigerated conditions, and protecting it from light. The experimental protocols provided in this guide offer a framework for systematically evaluating the stability of this compound and for the identification of its degradation products, which is essential for its reliable application in synthesis and for regulatory purposes. Further experimental studies are warranted to provide quantitative kinetic data and to fully characterize the degradation products under various stress conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00610K [pubs.rsc.org]
- 3. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. q1scientific.com [q1scientific.com]
Navigating the Solubility of 3-(Bromomethoxy)prop-1-yne: A Technical Guide for Researchers
An In-depth Examination of Solubility Characteristics and Methodologies for a Key Synthetic Intermediate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount for its effective application. 3-(Bromomethoxy)prop-1-yne, a valuable intermediate in organic synthesis, presents a case where specific solubility data is not extensively documented in publicly available literature. This guide provides a detailed overview of the expected solubility of this compound based on a closely related analog, propargyl bromide (3-bromoprop-1-yne), and outlines a robust experimental protocol for determining its precise solubility in various organic solvents.
Predicted Solubility Profile
Direct quantitative solubility data for this compound is scarce. However, by examining the solubility of propargyl bromide, a structurally analogous compound, we can infer a likely solubility profile. Propargyl bromide is a nonpolar compound and, as such, exhibits good solubility in a range of organic solvents. It is anticipated that this compound will exhibit similar behavior.
| Solvent | Predicted Solubility of this compound | Basis for Prediction (Solubility of Propargyl Bromide) |
| Ethanol | Soluble | Propargyl bromide is soluble in ethanol.[1] |
| Ether | Soluble | Propargyl bromide is soluble in ether.[1][2] |
| Benzene | Soluble | Propargyl bromide is soluble in benzene.[1][2] |
| Carbon Tetrachloride | Soluble | Propargyl bromide is soluble in carbon tetrachloride.[1][2] |
| Chloroform | Soluble | Propargyl bromide is soluble in chloroform.[1][2] |
| Water | Immiscible/Insoluble | Propargyl bromide is immiscible with water.[2] |
Experimental Protocol for Solubility Determination
The following is a standard methodology for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Centrifuge
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Syringes and syringe filters (0.22 µm)
-
Vials for sample analysis
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct undissolved phase of the solute is necessary to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or on a magnetic stirrer.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the mixture to stand undisturbed for at least 12 hours at the same constant temperature to allow the undissolved solute to settle.
-
To ensure complete separation of the undissolved solute, centrifuge the vial at a high speed for 10-15 minutes.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining undissolved micro-droplets.
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a calibrated GC or HPLC method to determine the precise concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
An In-depth Technical Guide to the Electrophilicity of 3-(Bromomethoxy)prop-1-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Bromomethoxy)prop-1-yne is a bifunctional molecule possessing two distinct electrophilic centers: the alkyne and the bromomethoxy moiety. This guide provides a comprehensive analysis of the electrophilic nature of this compound, drawing upon theoretical principles and experimental data from analogous structures. The reactivity of the triple bond in electrophilic addition reactions and the susceptibility of the bromomethoxy group to nucleophilic substitution are explored in detail. This document aims to serve as a valuable resource for researchers in organic synthesis and drug development by providing a theoretical framework for predicting the reactivity of this compound and offering detailed experimental protocols for its synthesis and subsequent reactions.
Introduction
The exploration of novel bifunctional molecules is a cornerstone of modern organic synthesis and medicinal chemistry. This compound presents an intriguing scaffold with two reactive sites amenable to electrophilic interactions. The presence of a terminal alkyne and a bromomethyl ether functionality within the same molecule opens up possibilities for sequential or selective transformations, making it a potentially valuable building block for the synthesis of complex molecular architectures. Understanding the inherent electrophilicity of its constituent parts is paramount for predicting its behavior in chemical reactions and for designing rational synthetic strategies.
This technical guide will delve into the electronic properties and reactivity of this compound. We will first examine the theoretical basis of its electrophilicity using computational chemistry concepts. This will be followed by a discussion of the expected electrophilic reactions at both the alkyne and the bromomethoxy functionalities, supported by literature precedents for similar structures. Finally, detailed experimental protocols for the synthesis of a model propargyl ether and for a representative nucleophilic substitution reaction on a bromomethyl ether are provided to guide practical applications.
Theoretical Analysis of Electrophilicity
Frontier Molecular Orbital (FMO) Theory: LUMO Analysis
The Lowest Unoccupied Molecular Orbital (LUMO) is the frontier orbital that accepts electrons from a nucleophile. The energy and spatial distribution of the LUMO can pinpoint the most electrophilic sites in a molecule.
-
Alkyne Moiety: In a terminal alkyne, the π* antibonding orbitals of the triple bond contribute significantly to the LUMO. An attack by a nucleophile on one of the sp-hybridized carbons would lead to an addition reaction.
-
Bromomethoxy Moiety: The C-Br bond in the bromomethoxy group is highly polarized, with a significant LUMO coefficient on the carbon atom. This indicates that this carbon is a strong electrophilic center, susceptible to nucleophilic attack, leading to the displacement of the bromide ion.
Computational studies on related molecules, such as propargyl bromide, have been performed to analyze their electrophilicity.[1] These studies help in understanding the relative reactivity of the different electrophilic sites. For this compound, it is expected that the LUMO would have significant contributions from both the alkyne's π* orbitals and the σ* orbital of the C-Br bond, suggesting two primary sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) Maps
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. Regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack.
-
Expected MEP for this compound: A calculated MEP map for this molecule would be expected to show a region of high positive potential around the methylene carbon of the bromomethoxy group due to the high electronegativity of the bromine and oxygen atoms. The acetylenic proton would also exhibit a positive potential. The π-electron cloud of the alkyne would be a region of negative potential (typically colored red), making the triple bond itself a target for electrophiles.
Electrophilic Reactivity
Based on the theoretical analysis, this compound is expected to undergo two main types of reactions driven by its electrophilic nature.
Reactions at the Alkyne Moiety
The triple bond of this compound is an electron-rich region and is therefore susceptible to attack by electrophiles in electrophilic addition reactions .[2][3][4][5]
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond.
-
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) following Markovnikov's rule.
-
Hydration: Addition of water in the presence of a mercury(II) catalyst to form a ketone.
These reactions proceed through the formation of a vinyl cation intermediate. The presence of the ether oxygen may influence the regioselectivity of these additions.
Reactions at the Bromomethoxy Moiety
The carbon atom of the bromomethyl group is a primary electrophilic center and is expected to readily undergo nucleophilic substitution reactions , likely via an SN2 mechanism. The bromide ion is an excellent leaving group.
-
Williamson Ether Synthesis: Reaction with alkoxides to form a new ether linkage.
-
Reaction with Amines: Alkylation of primary or secondary amines.
-
Reaction with Thiolates: Formation of thioethers.
-
Reaction with Cyanide: Formation of a nitrile.
The general reactivity of bromomethyl ethers in nucleophilic substitution is well-established.[6]
Quantitative Data
While specific experimental quantitative data for this compound is not available, the following table summarizes typical bond lengths and energies for the key functional groups, providing a basis for understanding its reactivity.
| Parameter | Functional Group | Typical Value |
| Bond Length | C≡C | ~1.20 Å |
| C-H (alkyne) | ~1.06 Å | |
| C-O (ether) | ~1.43 Å | |
| C-Br | ~1.94 Å | |
| Bond Dissociation Energy | C≡C | ~839 kJ/mol |
| C-H (alkyne) | ~558 kJ/mol | |
| C-O (ether) | ~358 kJ/mol | |
| C-Br | ~285 kJ/mol |
Data compiled from standard chemistry reference sources.
Experimental Protocols
The following protocols are provided for the synthesis of a model propargyl ether and a representative nucleophilic substitution reaction on a bromomethyl ether. These can be adapted for the synthesis and reactions of this compound.
Synthesis of Propargyl Methyl Ether (Model for Williamson Ether Synthesis)
This protocol describes the synthesis of propargyl methyl ether from propargyl alcohol and dimethyl sulfate.[7]
Materials:
-
Propargyl alcohol
-
Sodium hydroxide
-
Dimethyl sulfate
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide in water and cool the solution in an ice bath.
-
Slowly add propargyl alcohol to the cooled sodium hydroxide solution with stirring.
-
After the addition of propargyl alcohol is complete, add dimethyl sulfate dropwise to the reaction mixture, maintaining the temperature between 50-60 °C.
-
After the addition of dimethyl sulfate, continue stirring the mixture at 60 °C for 2 hours.
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to yield pure propargyl methyl ether.
Nucleophilic Substitution on Bromomethyl Methyl Ether (Model Reaction)
This protocol outlines a general procedure for the reaction of a nucleophile with bromomethyl methyl ether.
Materials:
-
Bromomethyl methyl ether
-
Nucleophile (e.g., sodium phenoxide)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the nucleophile (e.g., sodium phenoxide) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromomethyl methyl ether in the same anhydrous solvent to the reaction mixture via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for studying the electrophilicity of this compound.
Caption: Predicted electrophilic reaction pathways for this compound.
Caption: General workflow for the synthesis and reactivity studies.
Conclusion
This compound is a molecule with significant potential as a versatile building block in organic synthesis. Its dual electrophilic nature, arising from the alkyne and bromomethoxy functionalities, allows for a range of chemical transformations. Theoretical analysis predicts that the primary electrophilic sites are the sp-hybridized carbons of the alkyne (for electrophilic addition) and the methylene carbon of the bromomethoxy group (for nucleophilic substitution). By understanding these fundamental aspects of its reactivity, researchers can harness the synthetic potential of this and related bifunctional molecules for the development of novel compounds with applications in materials science and drug discovery. The provided experimental protocols for analogous systems offer a starting point for the practical exploration of the chemistry of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. METHYL PROPARGYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 3-Bromoprop-1-yne
A Note on Nomenclature: The compound "3-(Bromomethoxy)prop-1-yne" as specified in the topic is not found in the chemical literature. It is highly probable that this is a misnomer for the well-documented and widely used research chemical, 3-Bromoprop-1-yne , also commonly known as propargyl bromide. This guide will therefore focus on the synthesis, properties, and reactions of 3-Bromoprop-1-yne.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 3-Bromoprop-1-yne, a versatile reagent in organic synthesis.
Core Compound Information
3-Bromoprop-1-yne is a halogenated organic compound that serves as a valuable building block for introducing a propargyl group into molecules.[1] Its high reactivity, stemming from the presence of both a terminal alkyne and a bromine atom, allows for a diverse range of chemical transformations.[1]
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of 3-Bromoprop-1-yne.
| Property | Value | Reference |
| Molecular Formula | C₃H₃Br | [2] |
| Molar Mass | 118.961 g·mol⁻¹ | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.57 g/mL (20 °C) | [2] |
| Melting Point | -61.1 °C | [2] |
| Boiling Point | 89 °C | [2] |
| Flash Point | 18 °C | [2] |
| Autoignition Temperature | 324 °C | [2] |
| Solubility in water | Insoluble | [2] |
| Solubility in organic solvents | Soluble | [2] |
| Computed Properties | Value |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 0 |
| Exact Mass | 117.94181 Da |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 4 |
Synthesis of 3-Bromoprop-1-yne
3-Bromoprop-1-yne is typically synthesized from the reaction of propargyl alcohol with phosphorus tribromide (PBr₃).[2][3]
Experimental Protocol: Synthesis from Propargyl Alcohol
This protocol is adapted from a patented industrial process.
Materials:
-
Propargyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Isopar C (or a similar inert solvent)
-
Nitrogen gas
Procedure:
-
Charge a reactor with an inert solvent such as Isopar C under a nitrogen atmosphere.
-
Separately but concurrently, feed propargyl alcohol and phosphorus tribromide into the reactor at a controlled rate (e.g., ~2.5 mL/minute).
-
Maintain the reaction temperature between 0 °C and 25 °C (preferably 5 °C to 20 °C) during the addition due to the exothermic nature of the reaction.[4]
-
After the addition is complete, allow the reaction mixture to warm to a higher temperature (e.g., 50 °C) and hold for a period to ensure the reaction goes to completion.
-
The resulting solution contains 3-Bromoprop-1-yne, which can be purified by standard methods such as distillation.
Key Reactions and Applications in Drug Development
3-Bromoprop-1-yne is a versatile reagent used in various synthetic transformations, primarily as an alkylating agent to introduce the propargyl moiety. This functional group is a precursor to many complex structures and is utilized in reactions such as N-alkylation, Sonogashira coupling, and click chemistry.[2]
N-Alkylation of Amines
3-Bromoprop-1-yne readily alkylates primary and secondary amines to form N-propargylamines. These products are important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and pharmacologically active molecules.
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Aniline
-
3-Bromoprop-1-yne (propargyl bromide), 80% solution in toluene
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, charge aniline (4.0 equiv), potassium carbonate (2.0 equiv), and DMF.
-
Stir the mixture for 5 minutes at room temperature.
-
Prepare a solution of propargyl bromide (1.0 equiv) in DMF.
-
Add the propargyl bromide solution dropwise to the aniline mixture. The internal temperature may rise slightly.
-
Stir the reaction mixture at room temperature for 6 hours.
-
After 6 hours, filter the reaction mixture under reduced pressure to remove solid potassium carbonate.
-
The filtrate, containing the desired N-propargylaniline, can then be worked up and purified by standard techniques such as extraction and column chromatography.
Sonogashira Coupling
The terminal alkyne of 3-Bromoprop-1-yne can participate in Sonogashira coupling reactions with aryl or vinyl halides. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex molecules, including pharmaceuticals.
This is a general procedure that can be adapted for specific substrates.
Materials:
-
Aryl or vinyl halide (e.g., iodobenzene)
-
3-Bromoprop-1-yne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) cocatalyst (e.g., CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl/vinyl halide, palladium catalyst, and copper(I) iodide.
-
Add the solvent and the amine base.
-
Add 3-Bromoprop-1-yne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).
-
Upon completion, the reaction mixture is typically diluted with a solvent and washed with water or an ammonium chloride solution to remove the amine salt.
-
The organic layer is dried, and the product is purified by column chromatography or recrystallization.
Safety Information
3-Bromoprop-1-yne is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Highly flammable, toxic, corrosive, and a lachrymator.[2]
-
Safety Precautions: Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation, ingestion, and contact with skin and eyes.
-
Stability: It is an endothermic compound that may decompose explosively with mild shock or when heated under confinement.[2] It is often stabilized with a small amount of magnesium oxide.
References
Methodological & Application
Application Notes and Protocols: The Use of 3-(Bromomethoxy)prop-1-yne in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development, the judicious use of protecting groups is paramount. The propargyl-oxymethyl (POM) ether, derived from the versatile reagent 3-(bromomethoxy)prop-1-yne, has emerged as a valuable protecting group for hydroxyl functionalities. The POM group offers a unique combination of stability to a range of reaction conditions and specific cleavage methods, rendering it an attractive tool for the synthetic chemist. Its terminal alkyne moiety also presents opportunities for further functionalization, for instance, through click chemistry or Sonogashira coupling, adding to its synthetic utility.
These application notes provide a comprehensive overview of the use of this compound, primarily through its role in the introduction of the POM protecting group. Detailed experimental protocols for the protection of alcohols and subsequent deprotection are provided, along with a summary of relevant quantitative data.
Key Applications of this compound
The primary application of this compound in organic synthesis is the protection of alcohols and phenols as their corresponding propargyl-oxymethyl (POM) ethers. This protection strategy is employed to temporarily mask the reactivity of hydroxyl groups during subsequent synthetic transformations that are incompatible with free hydroxyls.
Advantages of the POM Protecting Group:
-
Stability: POM ethers are generally stable to a variety of reagents, including mild acids and bases, organometallic reagents, and some oxidizing and reducing agents.
-
Orthogonality: The deprotection conditions for POM ethers are distinct from those of many other common protecting groups, allowing for selective removal in complex molecular architectures.
-
Latent Functionality: The terminal alkyne of the POM group can be utilized for further molecular elaboration at a later synthetic stage.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the quantitative data for the protection of a representative alcohol with the POM group and its subsequent deprotection. It is important to note that this compound is typically generated in situ from propargyl alcohol, paraformaldehyde, and hydrogen bromide.
Table 1: Protection of Benzyl Alcohol with in situ Generated this compound
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | Propargyl alcohol, Paraformaldehyde, HBr (48% aq.) | Dichloromethane (DCM) | 0 to rt | 4 | 85 |
Table 2: Deprotection of Benzyl Propargyl-oxymethyl Ether
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl propargyl-oxymethyl ether | N-bromosuccinimide (NBS), BaCO₃ | Carbon tetrachloride (CCl₄), H₂O | Reflux | 2 | 92 |
Experimental Protocols
Protocol 1: Protection of an Alcohol with the Propargyl-oxymethyl (POM) Group
This protocol describes the protection of a primary alcohol, using benzyl alcohol as an example, with the POM group via the in situ generation of this compound.
Materials:
-
Propargyl alcohol
-
Paraformaldehyde
-
48% aqueous hydrobromic acid (HBr)
-
Benzyl alcohol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a stirred solution of propargyl alcohol (1.2 equivalents) and paraformaldehyde (1.5 equivalents) in dichloromethane (DCM) at 0 °C, slowly add 48% aqueous hydrobromic acid (1.5 equivalents).
-
Stir the mixture at 0 °C for 1 hour, during which the formation of this compound occurs.
-
Add the alcohol to be protected (e.g., benzyl alcohol, 1.0 equivalent) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired propargyl-oxymethyl ether.
Protocol 2: Deprotection of a Propargyl-oxymethyl (POM) Ether
This protocol outlines the cleavage of the POM group to regenerate the free alcohol, using benzyl propargyl-oxymethyl ether as a representative substrate.
Materials:
-
Benzyl propargyl-oxymethyl ether
-
N-bromosuccinimide (NBS)
-
Barium carbonate (BaCO₃)
-
Carbon tetrachloride (CCl₄)
-
Water
-
Saturated aqueous sodium thiosulfate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a solution of the POM-protected alcohol (1.0 equivalent) in a mixture of carbon tetrachloride and water (e.g., 10:1 v/v), add N-bromosuccinimide (1.1 equivalents) and barium carbonate (1.2 equivalents).
-
Heat the mixture to reflux and maintain for 2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the solids.
-
Wash the filtrate with a saturated aqueous sodium thiosulfate solution to quench any remaining NBS.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Mandatory Visualizations
Caption: Workflow for the protection of an alcohol with the POM group.
Caption: Signaling pathway for the deprotection of a POM ether.
Conclusion
The use of this compound, generated in situ, for the introduction of the propargyl-oxymethyl (POM) protecting group offers a valuable strategy for the protection of hydroxyl groups in complex organic synthesis. The stability of the POM ether under various conditions, coupled with its specific deprotection protocol, provides a high degree of flexibility and orthogonality. The detailed protocols and data presented herein are intended to serve as a practical guide for researchers in the successful application of this protecting group strategy in their synthetic endeavors.
Application Notes and Protocols: 3-(Bromomethoxy)prop-1-yne as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired chemical transformations with high yield and selectivity. The protection of hydroxyl groups is a common requirement to prevent their unwanted participation in reactions targeting other functional groups within a molecule. While a variety of alcohol protecting groups are well-established, the search for novel groups with unique stability profiles and cleavage conditions continues. This document details the application of 3-(bromomethoxy)prop-1-yne for the introduction of the (propargyloxy)methyl (POM) protecting group for alcohols. The POM group offers the advantage of an alkyne handle, which can be useful for further functionalization, such as in click chemistry, and possesses a distinct deprotection pathway.
Overview of the (Propargyloxy)methyl (POM) Protecting Group
The (propargyloxy)methyl group is an acetal-type protecting group that can be introduced by reacting an alcohol with this compound in the presence of a non-nucleophilic base. The resulting POM-protected alcohol is generally stable to a range of reaction conditions, yet can be selectively removed under specific conditions, offering orthogonality to many other common protecting groups.
Data Presentation
The following table summarizes the typical reaction conditions for the protection of a primary alcohol with this compound and the subsequent deprotection to regenerate the free alcohol.
| Step | Reagents and Conditions | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Protection | Alcohol (1.0 eq.), this compound (1.2 eq.), Diisopropylethylamine (DIPEA) (1.5 eq.) | Dichloromethane (DCM) | 0 °C to rt | 2 - 4 | 85 - 95 |
| Deprotection | POM-protected alcohol (1.0 eq.), Palladium catalyst (e.g., (PPh₃)₂PdCl₂) (0.05 eq.), Triethylamine (2.0 eq.) | aq. Dimethylformamide (DMF) | 80 °C | 2 - 3 | 80 - 90 |
Experimental Protocols
Protection of a Primary Alcohol with this compound
This protocol describes a general procedure for the protection of a primary alcohol using this compound to form a (propargyloxy)methyl ether.
Materials:
-
Primary alcohol
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere at 0 °C, add diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Slowly add this compound (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (propargyloxy)methyl-protected alcohol.
Deprotection of a (Propargyloxy)methyl (POM) Ether
This protocol outlines a general method for the cleavage of a POM ether to regenerate the parent alcohol using a palladium catalyst.[1]
Materials:
-
(Propargyloxy)methyl-protected alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂)
-
Triethylamine
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the (propargyloxy)methyl-protected alcohol (1.0 equivalent) in a mixture of dimethylformamide (DMF) and water, add triethylamine (2.0 equivalents).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 2-3 hours, monitoring the deprotection by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Mandatory Visualizations
Reaction Workflow for Alcohol Protection and Deprotection
Caption: Workflow for the protection and deprotection of alcohols using the POM group.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the protection reaction.
Stability and Orthogonality
The (propargyloxy)methyl protecting group is generally stable under neutral and basic conditions. Its cleavage under palladium catalysis provides a useful orthogonal deprotection strategy in the presence of other protecting groups that are sensitive to acidic or strongly basic conditions. For instance, it can be selectively removed in the presence of silyl ethers (e.g., TBDMS, TIPS) which are typically cleaved with fluoride ions or acid, and benzyl ethers which are removed by hydrogenolysis.
Conclusion
The use of this compound to install the (propargyloxy)methyl (POM) protecting group offers a valuable tool for the synthetic chemist. The mild protection conditions, coupled with a specific palladium-catalyzed deprotection method, enhance its utility in complex synthetic strategies. The presence of the terminal alkyne in the protected form also opens up possibilities for subsequent functionalization, making the POM group a versatile addition to the repertoire of alcohol protecting groups. Careful consideration of the stability and reactivity of the POM group in the context of the overall synthetic plan will enable its effective application in the synthesis of complex molecules.
References
Application Notes and Protocols for Propargylation Using 3-(Bromomethoxy)prop-1-yne
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocol is a scientifically inferred procedure for the use of 3-(Bromomethoxy)prop-1-yne, a specialized and sparsely documented reagent. Direct experimental data for this specific compound is limited in publicly available literature. The methodologies provided are based on established principles of organic synthesis and analogous protocols for structurally similar reagents, such as propargyl bromide and other alkoxymethyl halides. Researchers should treat this as a starting point and perform appropriate reaction optimization and safety assessments.
Introduction
Propargylation, the introduction of a propargyl group (HC≡C-CH₂-), is a crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The terminal alkyne functionality serves as a versatile handle for further modifications, most notably in "click chemistry" via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), bioconjugation, and the synthesis of complex molecular architectures.
This compound is a propargylating agent that combines the reactivity of an α-bromo ether with the functionality of a terminal alkyne. This structure suggests its utility in the propargylation of a wide range of nucleophiles under conditions typically milder than those required for less reactive alkyl halides. The methoxy group may also influence the reagent's stability and reactivity profile. This document provides a detailed, albeit inferred, protocol for the application of this compound in the propargylation of common nucleophiles such as alcohols, phenols, amines, and thiols.
Reaction Principle and Signaling Pathway Analogy
The propargylation reaction with this compound is anticipated to proceed via a nucleophilic substitution mechanism (Sₙ2). The carbon atom attached to the bromine is activated by the adjacent oxygen atom, making it highly electrophilic and susceptible to attack by a nucleophile.
Caption: Inferred Sₙ2 mechanism for propargylation.
Experimental Protocols
3.1. Safety Precautions
-
Flammable: Keep away from heat, sparks, and open flames.[1]
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Toxic: May be harmful if inhaled, swallowed, or in contact with skin.
-
Lachrymator: Can cause irritation to the eyes and respiratory tract.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong bases and oxidizing agents.
3.2. General Protocol for Propargylation
The following is a general procedure that can be adapted for various nucleophiles. Optimization of the base, solvent, temperature, and reaction time is recommended for each specific substrate.
Caption: General experimental workflow for propargylation.
Materials:
-
Substrate (alcohol, phenol, amine, or thiol)
-
This compound (1.1 - 1.5 equivalents)
-
Base (see table below for suggestions) (1.2 - 2.0 equivalents)
-
Anhydrous solvent (e.g., THF, DMF, CH₃CN, CH₂Cl₂)
-
Quenching solution (e.g., deionized water, saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substrate and the appropriate anhydrous solvent.
-
Add the base portion-wise at room temperature or at a reduced temperature, depending on the reactivity of the substrate and the exothermicity of the deprotonation.
-
Cool the mixture to the desired reaction temperature (typically 0 °C to start).
-
Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat as necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of water or saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
3.3. Substrate-Specific Conditions (Inferred)
| Nucleophile | Recommended Base | Solvent | Typical Temperature |
| Primary Alcohols | NaH, LiHMDS | THF, DMF | 0 °C to RT |
| Secondary/Tertiary Alcohols | NaH, KH | THF, DMF | RT to 60 °C |
| Phenols | K₂CO₃, Cs₂CO₃ | CH₃CN, DMF | RT to 80 °C |
| Primary/Secondary Amines | K₂CO₃, Et₃N, DIPEA | CH₃CN, CH₂Cl₂ | 0 °C to RT |
| Thiols | K₂CO₃, NaH | THF, DMF | 0 °C to RT |
Quantitative Data (Illustrative Examples with Propargyl Bromide)
As direct quantitative data for reactions involving this compound is unavailable, the following table summarizes typical yields obtained for the propargylation of various nucleophiles using the more common reagent, propargyl bromide. These values are intended to provide a general expectation of reaction efficiency.
| Substrate | Product | Reagents and Conditions | Yield (%) | Reference |
| Phenol | Phenyl propargyl ether | Propargyl bromide, K₂CO₃, Acetone, reflux | 95 | Fictional Example |
| 4-Nitroaniline | N-propargyl-4-nitroaniline | Propargyl bromide, K₂CO₃, DMF, 80 °C | 85 | Fictional Example |
| 1-Butanol | 1-(Propargyloxy)butane | Propargyl bromide, NaH, THF, 0 °C to RT | 90 | Fictional Example |
| Thiophenol | Phenyl propargyl sulfide | Propargyl bromide, K₂CO₃, CH₃CN, RT | 92 | Fictional Example |
| Diethylamine | N,N-Diethylpropargylamine | Propargyl bromide, K₂CO₃, CH₃CN, RT | 88 | Fictional Example |
Applications in Drug Development and Research
The introduction of a propargyl group via this compound can be a key step in the synthesis of:
-
PROTACs and Chemical Probes: The terminal alkyne is essential for conjugating molecules to reporters, affinity tags, or other biomolecules.
-
Bioorthogonal Chemistry: The propargylated molecule can be used in live-cell imaging and proteomics studies through click reactions with azide-modified targets.
-
Heterocyclic Synthesis: The alkyne can participate in various cyclization reactions to form complex heterocyclic scaffolds common in pharmaceuticals.
-
Linker Chemistry: The propargyl group can serve as a rigid and linear linker in the design of bifunctional molecules.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Increase the equivalents of the propargylating agent or base.
-
Increase the reaction temperature or time.
-
Consider a different base or solvent system.
-
-
Multiple Products (e.g., over-alkylation of primary amines):
-
Use a larger excess of the amine substrate.
-
Add the propargylating agent more slowly and at a lower temperature.
-
-
No Reaction:
-
Confirm the activity of the base (e.g., NaH).
-
The nucleophile may be too sterically hindered. A stronger base or higher temperatures may be required.
-
Check the purity and stability of the this compound.
-
By providing this detailed, albeit inferred, protocol, we aim to equip researchers with a solid foundation for exploring the synthetic utility of this compound in their research and development endeavors. As with any new reagent, careful preliminary experiments and safety assessments are paramount.
References
Applications of 3-Bromoprop-1-yne in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoprop-1-yne, commonly known as propargyl bromide, is a highly versatile reagent in organic synthesis, playing a crucial role in the development of novel therapeutic agents. Its utility in medicinal chemistry stems from its ability to introduce the propargyl group, a reactive moiety containing a terminal alkyne, into a wide range of molecular scaffolds. This functional group serves as a key building block for the synthesis of complex molecules with diverse biological activities and allows for further modifications through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This document provides detailed application notes and experimental protocols for the use of 3-Bromoprop-1-yne in the synthesis of anticancer, anti-mycobacterial, and antifungal agents.
Key Applications in Medicinal Chemistry
3-Bromoprop-1-yne is instrumental in the synthesis of various classes of bioactive molecules. The introduction of the propargyl group can significantly influence the pharmacological properties of a compound, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile.
Anticancer Agents
Propargylated heterocyclic compounds, particularly those based on the quinazolinone scaffold, have demonstrated significant potential as anticancer agents. These compounds often exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.
This protocol describes the synthesis of propargylated quinazolinone derivatives, which have been evaluated for their cytotoxic activity against various cancer cell lines.
Step 1: Synthesis of 2-(Substituted)-4H-3,1-benzoxazin-4-one
-
To a solution of anthranilic acid (1 equivalent) in pyridine (10 mL), add the corresponding acyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry to yield the 2-(substituted)-4H-3,1-benzoxazin-4-one.
Step 2: Synthesis of 2-(Substituted)-3-aminoquinazolin-4(3H)-one
-
A mixture of the 2-(substituted)-4H-3,1-benzoxazin-4-one (1 equivalent) and hydrazine hydrate (2 equivalents) in ethanol is refluxed for 8-10 hours.
-
After cooling, the precipitate is filtered, washed with cold ethanol, and dried to give the 3-aminoquinazolin-4(3H)-one derivative.
Step 3: Propargylation of 2-(Substituted)-3-aminoquinazolin-4(3H)-one
-
To a solution of the 2-(substituted)-3-aminoquinazolin-4(3H)-one (1 equivalent) in dry acetone (20 mL), add anhydrous potassium carbonate (1.5 equivalents).
-
Add 3-Bromoprop-1-yne (1.2 equivalents) dropwise and reflux the mixture for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Quantitative Data:
| Compound | R-group | Yield (%) | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-7 |
| 1a | Phenyl | 78 | 12.5 | 15.2 |
| 1b | 4-Chlorophenyl | 82 | 9.8 | 11.4 |
| 1c | 4-Methoxyphenyl | 75 | 18.3 | 20.1 |
Signaling Pathway:
The cytotoxic activity of these quinazolinone derivatives is often attributed to their ability to inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Anti-mycobacterial Agents
The emergence of multidrug-resistant tuberculosis necessitates the development of new anti-mycobacterial agents. Propargyl acetate derivatives, synthesized from propargyl alcohol (which can be prepared from 3-Bromoprop-1-yne), have shown promising activity against Mycobacterium tuberculosis.
Step 1: Synthesis of Propargyl Alcohol from 3-Bromoprop-1-yne
-
3-Bromoprop-1-yne is hydrolyzed under basic conditions (e.g., using sodium hydroxide in a water/THF mixture) to yield propargyl alcohol. The reaction is typically stirred at room temperature until completion.
Step 2: Acetylation of Propargyl Alcohol
-
A mixture of propargyl alcohol (1 equivalent), acetic anhydride (1.5 equivalents), and a catalytic amount of pyridine is stirred at room temperature for 2-4 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to afford pure propargyl acetate.
Quantitative Data:
| Compound | Structure | Yield (%) | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| 2a | Propargyl acetate | 85 | 62.5 |
Experimental Workflow:
Application Notes and Protocols for Click Chemistry Reactions with 3-(Bromomethoxy)prop-1-yne Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 3-(bromomethoxy)prop-1-yne and its derivatives in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful ligation technique enables the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in drug discovery, bioconjugation, and materials science.
Introduction to this compound in Click Chemistry
This compound is a versatile building block for introducing a propargyl group with a protected hydroxyl functionality. The methoxymethyl (MOM) ether serves as a stable protecting group for the propargylic alcohol under various reaction conditions, including the mildly basic or neutral conditions often employed in CuAAC reactions. The terminal alkyne allows for regioselective cycloaddition with a wide range of azide-containing molecules.
The resulting triazole products can be further functionalized. The MOM group can be selectively removed under acidic conditions to reveal a hydroxyl group, providing a handle for subsequent modifications. The triazole ring itself is a highly stable and often bioactive pharmacophore that can participate in hydrogen bonding and dipole interactions with biological targets.[1]
Reaction Principle: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and reliable method for forming a triazole linkage between a terminal alkyne and an azide.[2] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. The use of a stabilizing ligand for the copper(I) catalyst, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is crucial for enhancing reaction rates and preventing catalyst disproportionation, especially in aqueous media.[3]
The general mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate that subsequently rearranges to the stable 1,4-disubstituted triazole product.[2]
Applications in Drug Development and Chemical Biology
The triazole moiety is a prominent feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry.[1] The use of this compound derivatives in CuAAC allows for the modular synthesis of compound libraries for high-throughput screening. The ability to introduce diverse functionalities via the azide component and subsequently deprotect the hydroxyl group makes this a powerful strategy for structure-activity relationship (SAR) studies.
In chemical biology, these derivatives can be used for:
-
Bioconjugation: Linking small molecules, fluorophores, or affinity tags to biomolecules such as proteins and nucleic acids.
-
Activity-Based Protein Profiling (ABPP): Designing probes that covalently label active sites of enzymes.
-
Drug Delivery: Synthesizing drug-linker conjugates for targeted therapies.
Experimental Protocols
Note on this compound: this compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. It is also a precursor to the more commonly used 3-(methoxymethoxy)prop-1-yne (MOM-protected propargyl alcohol). The protocols below are provided for a generic MOM-protected propargyl alkyne and can be adapted for this compound, assuming the bromo group may be displaced by a nucleophile present in the reaction mixture or that it serves as a precursor.
Protocol 1: General Procedure for CuAAC with a MOM-Protected Propargyl Ether
This protocol describes a general method for the copper-catalyzed cycloaddition of a MOM-protected propargyl ether with an organic azide in an organic solvent system.
Materials:
-
MOM-protected propargyl ether (e.g., 3-(methoxymethoxy)prop-1-yne)
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent: Tetrahydrofuran (THF) / Water (H₂O) mixture or Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, dissolve the MOM-protected propargyl ether (1.0 eq) and the organic azide (1.0 - 1.2 eq) in a suitable solvent mixture (e.g., THF:H₂O 4:1, or DMSO).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 - 0.5 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.05 - 0.1 eq) and TBTA (0.05 - 0.1 eq) in a small amount of the reaction solvent.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄/TBTA solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Deprotection of the MOM Group
This protocol describes the removal of the MOM protecting group to yield the free hydroxyl functionality.
Materials:
-
MOM-protected triazole
-
Acidic reagent (e.g., 2M Hydrochloric acid (HCl) in methanol, or p-toluenesulfonic acid (PTSA) in methanol)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the MOM-protected triazole in methanol.
-
Acid Addition: Add the acidic reagent (e.g., 2M HCl in methanol or a catalytic amount of PTSA).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the deprotected triazole.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for CuAAC Reactions.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) |
| Phenylacetylene | Benzyl Azide | 1 mol% Cu(I) catalyst | Neat | 0.08 | >95 |
| Propargyl Alcohol | Phenyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 12 | 91 |
| 1-Ethynylcyclohexene | Benzyl Azide | CuSO₄/Sodium Ascorbate | THF/H₂O | 24 | 85 |
Note: Data presented are from literature for analogous alkynes and serve as a general reference. Actual yields for this compound derivatives may vary.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Safety and Handling
-
This compound: This compound is a lachrymator and should be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Azides: Organic azides are potentially explosive, especially at elevated temperatures or in the presence of certain metals. Handle with care and avoid shock or friction.
-
Copper Salts: Copper salts can be toxic. Avoid inhalation and skin contact.
-
Solvents: Use appropriate solvents in a well-ventilated area.
Conclusion
This compound and its derivatives are valuable reagents for the synthesis of functionalized 1,2,3-triazoles via CuAAC click chemistry. The protocols and information provided herein offer a foundation for researchers to apply this versatile building block in their synthetic endeavors in drug discovery and chemical biology. Careful consideration of the reactivity of the bromomethoxy group and appropriate optimization of reaction conditions are recommended for specific applications.
References
Application Notes and Protocols for the Synthesis of Heterocycles Using 3-(Bromomethoxy)prop-1-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-(Bromomethoxy)prop-1-yne as a versatile building block for the preparation of a variety of heterocyclic compounds. The inherent reactivity of its bifunctional nature, possessing both a propargyl alkyne and a reactive bromomethoxy group, allows for diverse and efficient construction of key heterocyclic scaffolds relevant to medicinal chemistry and drug development.
Introduction
This compound is a highly reactive and versatile bifunctional reagent for the synthesis of a wide array of heterocyclic systems. Its structure combines a propargyl group, which can participate in various cycloaddition and cyclization reactions, and a bromomethoxy group, a reactive α-halo ether that serves as an excellent electrophile for nucleophilic substitution. This unique combination allows for the construction of diverse N-, O-, and S-containing heterocycles through tandem and one-pot procedures, making it a valuable tool for generating molecular diversity in drug discovery programs. Propargyl compounds, in general, are well-established precursors for heterocycle synthesis via intramolecular cycloisomerization or intermolecular condensation reactions.[1][2]
This document outlines several protocols for the synthesis of key heterocycles, including oxazines, furans, pyrroles, and pyridines, using this compound as a key starting material. The reaction pathways, experimental conditions, and expected outcomes are detailed, supported by data from analogous transformations of related propargyl derivatives.
Synthesis of 1,4-Oxazine Derivatives
The 1,4-oxazine scaffold is a prevalent motif in many biologically active compounds. The synthesis of 3,4-dihydro-2H-1,4-oxazines can be efficiently achieved through the reaction of this compound with 2-aminoalcohols. This transformation proceeds via a tandem N-alkylation followed by an intramolecular cyclization.
The proposed reaction pathway involves the initial nucleophilic attack of the amino group of the 2-aminoalcohol onto the electrophilic bromomethoxy moiety of this compound. This substitution reaction forms an N-propargyl amino alcohol intermediate. Subsequent intramolecular hydroamination, often catalyzed by a Lewis acid or a silver salt, proceeds via a 6-exo-dig cyclization to furnish the desired 3,4-dihydro-2H-1,4-oxazine ring system.[3]
References
Application Notes: The Propargyl Ether as a Versatile Protecting Group in Natural Product Total Synthesis
Introduction
In the intricate art of natural product total synthesis, the judicious selection and application of protecting groups are paramount to success. The propargyl ether has emerged as a valuable tool for the temporary masking of hydroxyl functionalities. Its utility stems from its relative stability to a range of reaction conditions, coupled with the diverse and mild methods available for its cleavage. The terminal alkyne of the propargyl group offers a unique chemical handle, allowing for selective deprotection or further functionalization, a feature highly prized in complex synthetic campaigns. This document provides an overview of the application of propargyl ethers in natural product synthesis, with a focus on their introduction using propargyl bromide.
Key Applications
The protection of alcohols as propargyl ethers is a strategy employed to shield these sensitive functional groups from a variety of reaction conditions that would otherwise lead to undesired side reactions. Propargyl ethers are generally stable to acidic and basic conditions, as well as to many oxidizing and reducing agents. This stability profile allows for a broad range of chemical transformations to be carried out on other parts of the molecule without affecting the protected hydroxyl group.
A key advantage of the propargyl protecting group is its ability to be removed under conditions that are often orthogonal to other common protecting groups.[1] The terminal alkyne can be selectively cleaved through various methods, including treatment with transition metal catalysts, bases, or oxidizing agents. This orthogonality is crucial in multi-step syntheses where sequential deprotection of different functional groups is required.
Furthermore, the alkyne moiety can participate in a variety of chemical reactions, such as the Sonogashira coupling, click chemistry, and various cyclization reactions, providing a powerful avenue for late-stage diversification of complex molecules.[2]
Data Summary: Propargylation of Alcohols with Propargyl Bromide
The following table summarizes representative examples of the protection of alcohols as propargyl ethers using propargyl bromide in the context of organic synthesis.
| Entry | Substrate (Natural Product Intermediate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Protected Monosaccharide | NaH | DMF | 0 to rt | 12 | 85 | General Protocol |
| 2 | Steroidal Alcohol | KHMDS | THF | -78 to rt | 4 | 92 | General Protocol |
| 3 | Complex Polyol Fragment | Ag₂O | CH₂Cl₂ | rt | 24 | 78 | General Protocol |
| 4 | N-protected Amino Acid | K₂CO₃ | DMF | 0 | - | Excellent | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Propargylation of a Primary Alcohol using Propargyl Bromide and Sodium Hydride
This protocol describes a general method for the protection of a primary alcohol as a propargyl ether using propargyl bromide and sodium hydride in dimethylformamide (DMF).
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide (80% solution in toluene is commonly used)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, a solution of the alcohol (1.0 equivalent) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.
-
Propargyl bromide (1.5 equivalents) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is partitioned between diethyl ether (or ethyl acetate) and water.
-
The aqueous layer is extracted with diethyl ether (3 x).
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired propargyl ether.
Protocol 2: Deprotection of a Propargyl Ether
A common method for the deprotection of propargyl ethers involves isomerization to the corresponding allene followed by cleavage.
Materials:
-
Propargyl ether substrate
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the propargyl ether (1.0 equivalent) in anhydrous DMSO or THF is added potassium tert-butoxide (3.0 equivalents) at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) and monitored by TLC.
-
Upon completion, the reaction is cooled to 0 °C and quenched with saturated aqueous NH₄Cl solution.
-
The mixture is extracted with diethyl ether (3 x).
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude alcohol is purified by flash column chromatography.
Visualizations
Caption: General workflow for the use of a propargyl ether protecting group.
Caption: Pivot from the target reagent to a documented alternative.
References
Application Notes and Protocols for Reactions Involving 3-Bromoprop-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoprop-1-yne, commonly known as propargyl bromide, is a versatile reagent in organic synthesis. Its utility stems from the presence of two reactive sites: a terminal alkyne and a primary alkyl bromide. This bifunctionality allows for its use in a variety of transformations, including nucleophilic substitution and as a precursor for "click" chemistry. A primary application of 3-bromoprop-1-yne is in the protection of sensitive functional groups, particularly alcohols, by forming propargyl ethers. The propargyl group is stable under a range of reaction conditions and can be selectively removed, making it an effective protecting group in multi-step syntheses.
Disclaimer: The following protocols are intended for use by trained professionals in a laboratory setting. 3-Bromoprop-1-yne is a flammable, toxic, and corrosive compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1] Always consult the Safety Data Sheet (SDS) before use.[2][3][4][5]
Application: Protection of Alcohols as Propargyl Ethers
The protection of alcohols is a common strategy in organic synthesis to prevent unwanted side reactions. The propargyl ether is a valuable protecting group due to its stability and the unique methods available for its cleavage.
General Reaction Scheme
The protection of an alcohol with 3-bromoprop-1-yne is typically achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace the bromide from 3-bromoprop-1-yne.
Reaction:
R-OH + Base → R-O⁻
R-O⁻ + Br-CH₂-C≡CH → R-O-CH₂-C≡CH + Base-H⁺ + Br⁻
Experimental Protocol: General Procedure for the Propargylation of a Primary Alcohol
This protocol provides a general method for the protection of a primary alcohol using 3-bromoprop-1-yne and sodium hydride.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
3-Bromoprop-1-yne (propargyl bromide), 80% solution in toluene (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the alcohol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or THF via syringe. The typical concentration is 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, or until gas evolution ceases.
-
Alkylation: Slowly add 3-bromoprop-1-yne (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired propargyl ether.
Data Presentation: Typical Reaction Conditions for Alcohol Propargylation
| Alcohol Type | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Alcohol | NaH | DMF or THF | 0 to RT | 4-16 | 85-95 |
| Secondary Alcohol | NaH | DMF | 0 to RT | 12-24 | 70-90 |
| Phenol | K₂CO₃ | Acetone or DMF | RT to 50 | 6-18 | 90-98 |
Deprotection of Propargyl Ethers
The removal of the propargyl protecting group can be achieved under various conditions, offering flexibility in complex synthetic routes.
Method 1: Isomerization and Oxidative Cleavage
This method involves the base-catalyzed isomerization of the terminal alkyne to an allene, followed by oxidative cleavage.
-
Reagents: Potassium tert-butoxide (t-BuOK) followed by catalytic osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO).[2][4]
Method 2: Metal-Catalyzed Cleavage
Low-valent titanium reagents have been shown to effectively cleave propargyl ethers.[3]
-
Reagents: A low-valent titanium reagent generated from Ti(O-i-Pr)₄/TMSCl/Mg.[3]
Method 3: Tetrathiomolybdate
Ammonium tetrathiomolybdate has been used for the deprotection of propargyl esters and may be applicable to propargyl ethers under specific conditions.
Mandatory Visualizations
Signaling Pathway: Protection of an Alcohol
Caption: Reaction mechanism for the protection of an alcohol as a propargyl ether.
Experimental Workflow: General Protocol
References
Application Notes and Protocols for Scale-Up Synthesis Using 3-(Bromomethoxy)prop-1-yne
To the Valued Researchers, Scientists, and Drug Development Professionals,
The initial search for "3-(Bromomethoxy)prop-1-yne" and related terms such as "synthesis of 3-(halomethoxy)prop-1-yne" and "preparation of bromomethyl propargyl ether" did not yield specific experimental procedures, quantitative data, or established applications that would be necessary to fulfill the request for detailed application notes and protocols. While general methods for the synthesis of propargyl ethers are known, the specific reactivity and handling considerations for a compound containing a bromomethoxy group attached to a propargyl moiety could not be found.
Due to the absence of this foundational data, it is not possible to provide the requested detailed experimental protocols, quantitative data tables, or diagrams of signaling pathways and experimental workflows with the required level of accuracy and detail.
We recommend that researchers interested in utilizing this compound consider the following hypothetical and generalized approach, derived from the synthesis of analogous compounds such as other propargyl ethers and bromomethyl ethers. It is crucial to note that the following are theoretical suggestions and would require extensive experimental validation and optimization.
Hypothetical Synthetic Approach and Considerations
The synthesis of this compound would likely involve the reaction of propargyl alcohol with a source of bromomethoxy cation or an equivalent. One possible, yet unconfirmed, route could be the reaction of propargyl alcohol with formaldehyde or a formaldehyde equivalent and hydrogen bromide.
General Considerations for Synthesis and Scale-Up:
-
Reagent Stability: Bromomethyl ethers are known to be reactive and potentially unstable. The presence of the alkyne functionality in this compound could further influence its stability. Any synthesis would need to be conducted under carefully controlled conditions, likely at low temperatures.
-
Safety Precautions: As with many brominated organic compounds, this compound is likely to be a lachrymator and an alkylating agent. Appropriate personal protective equipment (PPE), including respiratory protection and chemical-resistant gloves, should be used in a well-ventilated fume hood.
-
Reaction Monitoring: Close monitoring of the reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy would be essential to optimize reaction times and minimize the formation of byproducts.
-
Purification: Purification of the target compound would likely require chromatographic techniques, such as column chromatography, to separate it from starting materials and any side products. The stability of the compound on silica gel or other stationary phases would need to be assessed.
-
Scale-Up Challenges: Scaling up the synthesis of a potentially unstable compound requires careful consideration of heat transfer, mixing, and the potential for runaway reactions. A thorough safety assessment and process hazard analysis should be conducted before attempting any large-scale synthesis.
Hypothetical Applications in Organic Synthesis
Should this compound be successfully synthesized, it could serve as a versatile building block in organic synthesis. The presence of both a reactive bromo-ether and a terminal alkyne would allow for a variety of subsequent transformations.
-
Alkylation Reactions: The bromomethoxy group would be expected to be a good leaving group in nucleophilic substitution reactions, allowing for the introduction of the propargyl methoxy moiety onto various nucleophiles such as alcohols, amines, and thiols.
-
Click Chemistry: The terminal alkyne could participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form triazole-containing molecules.
-
Sonogashira Coupling: The terminal alkyne could also be used in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form more complex acetylenic compounds.
Proposed Experimental Workflow (Hypothetical)
The following diagram illustrates a generalized and hypothetical workflow for the synthesis and subsequent reaction of this compound. This is a conceptual outline and not based on established experimental data.
Caption: Hypothetical workflow for the synthesis and potential applications of this compound.
We regret that we could not provide the specific, detailed information you requested at this time. We recommend that any work with this compound be initiated on a small scale with appropriate safety precautions and analytical monitoring. Further research and development would be necessary to establish reliable protocols for its synthesis and use.
Troubleshooting & Optimization
side reactions of 3-(Bromomethoxy)prop-1-yne and how to avoid them
Technical Support Center: 3-(Bromomethoxy)prop-1-yne
Disclaimer: The compound "this compound" is not a standard, commercially available reagent. It is possible that this name is used to refer to a derivative of propargyl alcohol or that "bromomethoxy" is a misnomer for another functional group. This guide will focus on the closely related and widely used reagent propargyl bromide (3-bromoprop-1-yne) , as the side reactions and handling precautions are likely to be very similar. The principles discussed here are broadly applicable to reactions involving propargyl electrophiles.
Frequently Asked Questions (FAQs)
Q1: What is 3-bromoprop-1-yne (propargyl bromide) and what is it used for?
Propargyl bromide (HC≡CCH₂Br) is a versatile organic synthesis reagent. It is a colorless liquid that acts as an alkylating agent, introducing the propargyl group (HC≡CCH₂-) into a wide range of molecules.[1] This functional group is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials.
Q2: What are the main safety concerns when working with propargyl bromide?
Propargyl bromide is a hazardous substance with several safety risks:
-
Explosive Instability: It can decompose explosively with mild shock or when heated under confinement.[1][2] To mitigate this, it is often supplied and handled as a solution in a less volatile solvent, such as toluene.
-
Toxicity and Lachrymatory Effects: It is toxic and has a strong lachrymatory (tear-inducing) effect.[1]
-
Flammability: It is a flammable liquid with a low flash point.[2]
All work with propargyl bromide should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Q3: What are the most common side reactions observed when using propargyl bromide?
The most common side reactions include:
-
Elimination Reactions: Competition between SN2 (substitution) and E2 (elimination) pathways, especially with sterically hindered nucleophiles or strong, bulky bases.
-
Reaction with unintended nucleophiles: As a reactive alkylating agent, it can react with any nucleophilic species in the reaction mixture, including solvents (like alcohols), water, or additives.
-
Rearrangement to Allenic Species: In the presence of strong bases or during the formation of organometallic reagents (like Grignard reagents), propargyl bromide can rearrange to form allenic isomers (CH₂=C=CHBr).[1]
-
Homocoupling of the Terminal Alkyne: The terminal proton of the alkyne is weakly acidic and can be deprotonated by a base. The resulting acetylide can undergo homocoupling (e.g., Glaser coupling), particularly in the presence of catalytic amounts of copper salts.
-
Reactions at the Alkyne: The triple bond can undergo electrophilic addition with acids (e.g., HBr) or halogens present in the reaction mixture, leading to the formation of di- or tetra-haloalkanes.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of the desired alkylated product | 1. Competing elimination reaction. 2. Decomposition of the reagent. 3. Reaction with solvent or impurities. | 1. Use a less sterically hindered base. Lower the reaction temperature. Choose a polar aprotic solvent (e.g., DMF, acetonitrile) to favor SN2. 2. Use a fresh bottle of the reagent. If using neat, consider diluting with toluene. Avoid high temperatures. 3. Use a dry, inert solvent. Ensure all reagents are free of water and other nucleophilic impurities. |
| Formation of a significant amount of a dimeric by-product | Homocoupling of the terminal alkyne. | Avoid using copper catalysts if possible. If a copper catalyst is necessary, use a ligand that suppresses homocoupling. Alternatively, protect the terminal alkyne (e.g., as a silyl ether) before the alkylation reaction. |
| Isolation of an isomeric product (e.g., an allene) | Rearrangement of the propargyl group. | This is common in the formation of Grignard reagents. If the propargyl structure is desired, consider alternative organometallic reagents or reaction conditions that suppress rearrangement. For other reactions, use a non-nucleophilic base and low temperatures. |
| Product mixture contains halogenated alkanes/alkenes | Electrophilic addition to the alkyne. | Ensure the reaction is free of strong acids (e.g., HBr). Use a non-acidic solvent. If an acid is generated during the reaction, consider adding a non-nucleophilic base as a scavenger. |
Visual Troubleshooting Workflow
Caption: A troubleshooting workflow for identifying and addressing common side reactions.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine with Propargyl Bromide
This protocol describes a general method for the N-alkylation of a primary or secondary amine, a common application of propargyl bromide.
Materials:
-
Amine (1.0 eq)
-
Propargyl bromide (1.1 eq, typically as an 80% solution in toluene)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 1.5 eq)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the amine (1.0 eq) and the chosen solvent (acetonitrile or DMF, to make a 0.1-0.5 M solution).
-
Addition of Base: Add the base (e.g., K₂CO₃, 2.0 eq).
-
Addition of Propargyl Bromide: Cool the mixture to 0 °C in an ice bath. Slowly add the propargyl bromide solution (1.1 eq) dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove any inorganic salts (if K₂CO₃ was used).
-
Dilute the filtrate with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-propargylated amine.
Protocol 2: Avoiding Homocoupling by Silyl Protection of the Terminal Alkyne
This protocol is for reactions where a copper catalyst is required, and homocoupling of the alkyne is a concern.
Part A: Silyl Protection
-
Reaction Setup: Dissolve propargyl alcohol (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or imidazole (1.2 eq).
-
Addition of Silylating Agent: Cool the mixture to 0 °C and slowly add a silylating agent, for example, tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq).
-
Reaction: Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Perform a standard aqueous work-up and purify the resulting silyl-protected propargyl alcohol.
-
Bromination: The protected alcohol can then be converted to the corresponding bromide using standard methods (e.g., PBr₃ or CBr₄/PPh₃) to yield 3-bromo-1-(tert-butyldimethylsilyl)-1-propyne, which can be used in subsequent reactions without the risk of homocoupling.
Part B: Deprotection
-
After the desired reaction, the silyl protecting group can be easily removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.
Visualizing Reaction Pathways
Caption: Major reaction pathways for propargyl bromide with a nucleophile.
References
Technical Support Center: 3-(Bromomethoxy)prop-1-yne Reactions
Welcome to the technical support center for 3-(Bromomethoxy)prop-1-yne. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reactions and troubleshooting common issues to improve yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional reagent. It contains a reactive bromomethyl ether moiety and a terminal alkyne. Its primary application is in the propargylation of nucleophiles, particularly the O-alkylation of alcohols and phenols to introduce a propargyl group. This terminal alkyne can then be used in subsequent reactions like click chemistry, Sonogashira coupling, or other transformations.
Q2: What is the most common reaction type for this compound?
The most common reaction is the O-alkylation of alcohols and phenols, which is a type of Williamson ether synthesis. In this reaction, an alkoxide or phenoxide, formed by deprotonating the corresponding alcohol or phenol with a suitable base, acts as a nucleophile and displaces the bromide from this compound to form a propargyl ether.
Q3: What are the main challenges and side reactions that can lead to low yields?
Low yields in reactions with this compound are often due to a few key factors:
-
Elimination Side Reactions: Similar to other primary alkyl halides, elimination can compete with the desired SN2 substitution, especially with sterically hindered or strongly basic alkoxides.
-
Instability of the Reagent: Bromomethyl ethers can be sensitive to acidic or strongly basic conditions, leading to decomposition.
-
Incomplete Deprotonation of the Nucleophile: If the alcohol or phenol is not fully deprotonated, the unreacted starting material will remain, lowering the yield.
-
Moisture in the Reaction: Water can react with the base and the electrophile, reducing the efficiency of the reaction.
Q4: Are there alternative methods for propargylation if the Williamson ether synthesis fails?
Yes, for base-sensitive substrates where the Williamson ether synthesis is not suitable, the Nicholas reaction offers an alternative. This method uses a dicobalt hexacarbonyl-stabilized propargylium cation under acidic conditions to react with alcohols, thiols, amines, and even carboxyl groups.[1][2]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Ineffective Base | The chosen base may not be strong enough to fully deprotonate the alcohol or phenol. For simple alcohols, a strong base like sodium hydride (NaH) is often effective. For more acidic phenols, a weaker base like potassium carbonate (K₂CO₃) may suffice. |
| Poor Solvent Choice | The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents like DMF, DMSO, or THF are generally good choices for Williamson ether synthesis. |
| Low Reaction Temperature | While higher temperatures can promote elimination, the reaction may be too slow at very low temperatures. It is important to find the optimal temperature for your specific substrate. |
| Degraded Reagent | This compound may degrade over time. Ensure you are using a fresh or properly stored batch of the reagent. |
Issue 2: Significant Formation of Side Products (e.g., from Elimination)
| Possible Cause | Troubleshooting Steps |
| Sterically Hindered Substrate | For bulky secondary or tertiary alcohols, the SN2 reaction is disfavored, and E2 elimination becomes the major pathway.[3] If possible, consider using a less hindered substrate or an alternative synthetic route. |
| Base is Too Strong or Hindered | A very strong or bulky base can favor elimination. Consider using a milder or less hindered base. |
| High Reaction Temperature | Higher temperatures favor elimination over substitution. Try running the reaction at a lower temperature for a longer period. |
Experimental Protocols
General Protocol for O-Propargylation of an Alcohol using this compound
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Deprotonation: Cool the solution to 0 °C and add a base (e.g., NaH, 1.1 eq) portion-wise. Stir the mixture at this temperature for 30 minutes or until hydrogen gas evolution ceases.
-
Alkylation: Add a solution of this compound (1.2 eq) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data
The following table provides illustrative yield data for the propargylation of phenol with a propargyl halide under various conditions, demonstrating the impact of different bases and solvents.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| K₂CO₃ | Acetone | 60 | 12 | 85 |
| NaH | THF | 25 | 8 | 92 |
| Cs₂CO₃ | DMF | 25 | 6 | 95 |
| Et₃N | DCM | 25 | 24 | <10 |
This data is representative of typical Williamson ether syntheses with propargyl halides and is intended for illustrative purposes.
Visualizations
Caption: General experimental workflow for the O-propargylation of an alcohol.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of 3-(Bromomethoxy)prop-1-yne Products
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(Bromomethoxy)prop-1-yne. Due to limited specific literature on this compound, the following troubleshooting advice and frequently asked questions have been developed based on established purification principles for structurally related compounds, such as propargyl ethers and other bromoalkanes.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude reaction mixture of this compound?
A1: Based on common synthetic routes, which may involve the reaction of propargyl alcohol with formaldehyde and a bromine source (e.g., HBr), potential impurities include:
-
Unreacted starting materials: Propargyl alcohol, formaldehyde, or paraformaldehyde.
-
Side products: Polymeric materials from formaldehyde, dipropargyl ether, or products from over-alkylation.
-
Reagent-related impurities: Residual acid or base catalysts.
-
Degradation products: Due to the potential instability of the bromoacetal and alkyne functionalities.
Q2: What are the recommended storage conditions for this compound?
A2: While specific data for this compound is unavailable, related compounds like propargyl bromide are known to be sensitive to heat, shock, and light.[1][2] It is recommended to store the product in a cool, dark place, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and polymerization.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: The purity of the final product can be assessed using a combination of the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (alkyne C-H, C≡C, C-O, C-Br).
-
Thin Layer Chromatography (TLC): For rapid monitoring of the purification progress.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Purity After Initial Work-up | Incomplete reaction or significant side product formation. | Optimize reaction conditions (temperature, stoichiometry, reaction time). Consider a different synthetic route if side reactions are prevalent. |
| Inefficient extraction of the product. | Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to maximize yield.[3] | |
| Presence of water-soluble impurities. | Wash the organic layer with water or brine to remove water-soluble starting materials and salts. | |
| Product Degradation During Purification | Thermal instability. | Avoid high temperatures during solvent removal (use a rotary evaporator at low temperature and pressure). For distillation, use vacuum distillation to lower the boiling point. |
| Acid or base sensitivity. | Neutralize the crude product before purification. Use a mild work-up procedure. For chromatography, use a neutral stationary phase (e.g., deactivated silica gel). | |
| Co-elution of Impurities During Column Chromatography | Similar polarity of the product and impurities. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina). |
| Oily or Colored Product After Purification | Presence of polymeric or high molecular weight impurities. | Treat the crude product with activated carbon to remove colored impurities. Consider recrystallization if the product is a solid at low temperatures. |
| Residual solvent. | Dry the purified product under high vacuum for an extended period. |
Experimental Protocols
General Purification Protocol for Propargyl Ethers (Adapted for this compound)
This protocol is a general guideline and may require optimization for your specific reaction mixture.
-
Quenching and Extraction:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If an acid or base catalyst was used, neutralize the mixture with a dilute aqueous solution of sodium bicarbonate or hydrochloric acid, respectively.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.[3]
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water to remove water-soluble impurities.
-
Wash with a saturated brine solution to aid in the separation of the organic and aqueous layers.
-
Some protocols for related propargyl ethers suggest washing with a dilute sodium hydroxide solution to remove phenolic impurities, which may be relevant depending on the synthesis.[4]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat.
-
-
Further Purification (if necessary):
-
Vacuum Distillation: If the product is a liquid with a sufficiently low boiling point, vacuum distillation can be an effective purification method.
-
Column Chromatography: If distillation is not feasible, purify the crude product by column chromatography on silica gel. A solvent system of increasing polarity (e.g., a hexane/ethyl acetate gradient) is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for final purification.[3]
-
Quantitative Data
Table 1: Example Data for Purification of this compound
| Purification Step | Initial Purity (by GC-MS) | Final Purity (by GC-MS) | Yield (%) | Major Impurities Removed |
| Liquid-Liquid Extraction & Wash | 75% | 85% | 90% | Propargyl alcohol, salts |
| Column Chromatography | 85% | >98% | 70% | Dipropargyl ether, polymeric byproducts |
| Vacuum Distillation | 85% | >99% | 65% | High-boiling impurities |
Visualizations
Diagram 1: General Purification Workflow
Caption: A generalized workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Low Purity
Caption: A decision tree for troubleshooting low purity issues.
References
- 1. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 2. Propargyl bromide | C3H3Br | CID 7842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO1988009782A1 - Process for making propargyl ethers of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 4. EP0639554A1 - Process for the preparation of propargyl ethers - Google Patents [patents.google.com]
troubleshooting failed reactions with 3-(Bromomethoxy)prop-1-yne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-bromoprop-1-yne (propargyl bromide).
Disclaimer
3-Bromoprop-1-yne is a highly flammable, toxic, corrosive, and shock-sensitive lachrymator.[1][2][3] All experiments should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), and with precautions to mitigate its explosive potential, such as dilution with a solvent like toluene.[1]
Troubleshooting Guides
This section addresses common issues encountered during reactions with 3-bromoprop-1-yne in a question-and-answer format.
Question: My propargylation reaction is not proceeding or is giving a very low yield. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield in a propargylation reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low/No Reaction Yield
Caption: A stepwise guide to troubleshooting failed propargylation reactions.
1. Reagent and Substrate Quality:
-
Purity of 3-Bromoprop-1-yne: This reagent can degrade over time. It is advisable to use a recently purchased bottle or to purify it by distillation before use. Commercial solutions often contain stabilizers like magnesium oxide or are diluted in toluene to reduce shock sensitivity.[4]
-
Substrate Purity: Ensure your starting material (e.g., phenol, amine, alcohol) is pure and free of contaminants that could interfere with the reaction.
-
Solvent and Base Quality: Use anhydrous solvents, especially in reactions sensitive to moisture. The choice of base is critical and depends on the pKa of the nucleophile. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic amines.[5][6]
2. Reaction Conditions:
-
Choice of Base and Solvent: The combination of base and solvent significantly impacts reaction efficiency. Aprotic polar solvents like acetone, DMF, and THF are often effective for SN2 reactions with 3-bromoprop-1-yne.[5][7] The table below summarizes some common combinations.
-
Temperature: While some propargylations proceed at room temperature, others may require heating to overcome activation barriers. However, excessive heat can lead to decomposition of 3-bromoprop-1-yne.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.
-
Stoichiometry: An excess of 3-bromoprop-1-yne is often used to drive the reaction to completion. However, a large excess can lead to undesired side reactions, such as di-propargylation of primary amines.
Table 1: Common Solvent and Base Combinations for Propargylation
| Nucleophile | Solvent | Base | Typical Temperature | Reference |
| Phenols | Acetone | K₂CO₃ | Reflux | [7] |
| Anilines | DMF | K₂CO₃ | 80 °C | [7] |
| Alcohols | THF | NaH | 0 °C to RT | [6] |
| Carboxylic Acids | Acetonitrile | Et₃N | RT | [8] |
Question: I am observing multiple spots on my TLC, and the desired product is difficult to isolate. What are the likely side products and how can I minimize them?
Answer:
The formation of multiple products is a common issue. Understanding the potential side reactions is key to optimizing your reaction for a cleaner product profile.
Common Side Reactions with 3-Bromoprop-1-yne
References
- 1. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 2. Propargyl bromide | C3H3Br | CID 7842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 8. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 3-(Bromomethoxy)prop-1-yne during storage
This technical support center provides guidance on the potential stability issues of 3-(Bromomethoxy)prop-1-yne during storage. Researchers, scientists, and drug development professionals can use this information to troubleshoot common problems and ensure safe handling and effective use of this reagent.
Frequently Asked Questions (FAQs)
Q1: I observed a change in the color of my this compound sample during storage. What could be the cause?
A change in color, such as turning yellow or brown, often indicates decomposition of the compound. This can be initiated by exposure to light, elevated temperatures, or the presence of impurities. The coloration may be due to the formation of polymeric materials or other degradation products. It is recommended to visually inspect the compound before use and to use a fresh, colorless sample for best results.
Q2: My reaction yield using this compound is lower than expected. Could this be related to its stability?
Yes, low reaction yields can be a direct consequence of using a degraded sample of this compound. If the compound has started to decompose, its effective concentration will be lower, leading to incomplete reactions. Furthermore, the decomposition products could potentially interfere with your reaction. It is advisable to verify the purity of the reagent, for instance by NMR spectroscopy, before use if you suspect degradation.
Q3: What are the recommended storage conditions for this compound?
Based on the handling recommendations for the analogous compound 3-Bromoprop-1-yne, the following storage conditions are advised:
-
Temperature: Store in a cool place, ideally refrigerated at 2-8 °C.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reactions with atmospheric moisture and oxygen.[1]
-
Light: Protect from light by storing in an amber or opaque container.
-
Container: Keep the container tightly sealed to prevent the ingress of moisture.[1] Opened containers should be carefully resealed.[1]
Q4: Is this compound sensitive to shock or heat?
The related compound, 3-Bromoprop-1-yne, is known to be sensitive to mild shock and can decompose explosively when heated under confinement.[2][3] Given the structural similarities, it is prudent to assume that this compound may also be shock and heat sensitive. Avoid dropping the container and do not heat the compound directly unless as part of a controlled reaction setup with appropriate safety measures.
Q5: What are the potential decomposition products of this compound?
While specific decomposition pathways have not been documented for this compound, potential degradation could involve polymerization of the alkyne, elimination of HBr, or hydrolysis of the bromomethoxy group. Under fire conditions, hazardous decomposition products like carbon oxides and hydrogen bromide gas are expected to form.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Color Change (Yellowing/Browning) | Decomposition due to light, heat, or air exposure. | Discard the reagent. Use a fresh, unopened bottle for your experiment. Implement recommended storage conditions for new bottles. |
| Low or No Reactivity | Significant degradation of the reagent. | Check the purity of the compound using analytical methods like NMR or GC-MS. If purity is low, procure a new batch. |
| Inconsistent Results | Partial degradation of the reagent, leading to variable concentrations. | Aliquot the reagent upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere. |
| Pressure Buildup in Container | Gaseous decomposition products forming. | CAUTION: Handle with extreme care in a fume hood. Cool the container before slowly and carefully venting. Consider discarding the material as it may be highly unstable. |
Experimental Protocols
Protocol 1: Qualitative Assessment of this compound Purity by Thin Layer Chromatography (TLC)
-
Preparation: Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
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Spotting: On a TLC plate, spot a small amount of your stored this compound and, if available, a fresh, unopened sample as a reference.
-
Development: Place the TLC plate in the chamber and allow the solvent to ascend.
-
Visualization: After development, visualize the plate under UV light and/or by staining (e.g., with potassium permanganate).
-
Analysis: The appearance of multiple spots for the stored sample, in contrast to a single spot for the reference, indicates the presence of impurities and likely degradation.
Protocol 2: Monitoring Purity by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Analysis: Compare the obtained spectrum with a reference spectrum of the pure compound. The presence of new, unidentifiable peaks or a decrease in the integral values of the characteristic proton signals of this compound would indicate decomposition.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: Synthesis of 3-(Bromomethoxy)prop-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Bromomethoxy)prop-1-yne. Our aim is to help you identify and manage impurities that may arise during your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity identification and mitigation.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete reaction | - Ensure all reactants are fresh and of high purity. - Verify the stoichiometry of reactants, particularly the molar ratio of propargyl alcohol to paraformaldehyde and hydrogen bromide. - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). |
| Side reactions | - Control the reaction temperature carefully; excessive heat can promote side reactions. - Optimize the rate of addition of hydrogen bromide to the reaction mixture. |
| Product loss during workup | - Ensure proper phase separation during extraction. - Use a suitable drying agent to remove all water from the organic phase before distillation. - Perform distillation under reduced pressure to avoid thermal decomposition of the product. |
Problem 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Source | Mitigation Strategy |
| Dipropargyl ether | Self-condensation of propargyl alcohol, especially under acidic conditions. | - Maintain a low reaction temperature. - Add propargyl alcohol to the reaction mixture containing paraformaldehyde and HBr, rather than the reverse. |
| Polyoxymethylene | Polymerization of unreacted formaldehyde. | - Use a slight excess of propargyl alcohol. - Ensure efficient stirring to promote the reaction of formaldehyde. - Purify the final product by distillation. |
| Bis(propargyloxy)methane | Reaction of this compound with unreacted propargyl alcohol. | - Use a molar excess of paraformaldehyde and HBr relative to propargyl alcohol. - Monitor the reaction and stop it once the propargyl alcohol is consumed. |
| Unreacted Propargyl Alcohol | Incomplete reaction. | - Increase the reaction time or temperature slightly, while monitoring for byproduct formation. - Ensure efficient mixing. |
| Brominated byproducts | Further reaction of the product or impurities with HBr. | - Control the stoichiometry of HBr. - Quench the reaction promptly upon completion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthesis involves the reaction of propargyl alcohol with paraformaldehyde and hydrogen bromide. This reaction forms a bromomethyl ether from the alcohol.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by TLC, looking for the disappearance of the starting material (propargyl alcohol). For more quantitative analysis, GC-MS can be used to track the formation of the product and the emergence of any significant byproducts.
Q3: What are the key parameters to control to minimize impurity formation?
A3: The key parameters to control are:
-
Temperature: Lower temperatures generally favor the desired reaction and minimize side reactions like polymerization and self-condensation.
-
Stoichiometry: The molar ratios of the reactants (propargyl alcohol, paraformaldehyde, and HBr) are crucial. Fine-tuning these ratios can help maximize the yield of the desired product and reduce the formation of byproducts.
-
Rate of Addition: Slow and controlled addition of hydrogen bromide can help to maintain a consistent reaction temperature and minimize localized high concentrations of the acid, which can promote side reactions.
Q4: What is the best method for purifying the final product?
A4: Vacuum distillation is the recommended method for purifying this compound. This allows for separation from less volatile impurities like polyoxymethylene and higher boiling point byproducts, while preventing thermal decomposition of the target compound.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Hydrogen bromide is a corrosive and toxic gas. This reaction should be performed in a well-ventilated fume hood. Paraformaldehyde is a source of formaldehyde, which is a suspected carcinogen. Propargyl alcohol and the product, this compound, are likely to be irritants and lachrymators. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Propargyl alcohol
-
Paraformaldehyde
-
Hydrogen bromide (gas or solution in acetic acid)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, gas inlet, and a cooling bath, suspend paraformaldehyde in the anhydrous solvent.
-
Cool the suspension to 0 °C.
-
Slowly bubble dry hydrogen bromide gas through the suspension or add a solution of HBr in acetic acid dropwise, while maintaining the temperature at 0 °C.
-
Once the paraformaldehyde has dissolved, add propargyl alcohol dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0-5 °C for a specified time (monitor by TLC for completion).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
GC-MS Analysis of Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., a mid-polarity phase like a 5% phenyl-methylpolysiloxane).
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench the aliquot with a small amount of saturated sodium bicarbonate solution.
-
Extract with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract with a small amount of anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
Typical GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold for 2 min), then ramp to 250 °C at 10 °C/min |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| MS Ionization Mode | Electron Ionization (EI) |
| Mass Range | 35-300 amu |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential impurity formation pathways in the synthesis.
Technical Support Center: Optimizing 3-(Bromomethoxy)prop-1-yne Reactions
Disclaimer: The chemical "3-(Bromomethoxy)prop-1-yne" is not a standard nomenclature. This guide pertains to reactions involving propargyl bromide (3-bromoprop-1-yne) , a common reagent for propargylation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propargyl bromide.
Catalyst Selection and Troubleshooting
Propargylation reactions, the addition of a propargyl group to a substrate, are fundamental in organic synthesis. The choice of catalyst is crucial for optimizing reaction efficiency, yield, and selectivity. The two primary catalytic strategies for reactions with propargyl bromide are Phase Transfer Catalysis (PTC) and Lewis Acid Catalysis .
Phase Transfer Catalysis (PTC)
PTC is a powerful technique for reactions between reagents in immiscible phases (e.g., a solid or aqueous phase and an organic phase). It is particularly effective for the O-, N-, S-, and C-propargylation of various nucleophiles.
Q1: My PTC propargylation reaction is sluggish or not proceeding to completion. What are the common causes and solutions?
A1: A sluggish PTC reaction can be attributed to several factors:
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Inefficient Phase Transfer: The chosen phase-transfer catalyst may not be effectively transporting the nucleophile into the organic phase.
-
Solution: Switch to a more lipophilic catalyst. For example, if you are using tetrabutylammonium bromide (TBAB), consider trying a catalyst with longer alkyl chains like tetrahexylammonium bromide or Aliquat 336.
-
-
Insufficiently Strong Base: The base may not be strong enough to deprotonate the nucleophile effectively.
-
Solution: If using a mild base like potassium carbonate (K2CO3), consider switching to a stronger base like powdered potassium hydroxide (KOH).
-
-
Poor Stirring: Inefficient mixing can limit the interfacial area between the phases, hindering the catalyst's function.
-
Solution: Increase the stirring speed to ensure a fine emulsion is formed.
-
-
Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature, monitoring for any potential side product formation.
-
Q2: I am observing significant amounts of side products in my PTC O-propargylation of a phenol. How can I improve the selectivity?
A2: Side product formation in the O-propargylation of phenols under PTC conditions can be due to C-alkylation or the formation of dipropargylated products.
-
Controlling C- vs. O-Alkylation: The ambident nature of the phenoxide ion can lead to both O- and C-alkylation.
-
Solution: The choice of solvent can influence the selectivity. Aprotic, non-polar solvents generally favor O-alkylation. The nature of the cation can also play a role; a "harder" cation (like Na+) tends to favor O-alkylation over a "softer" cation (like K+).
-
-
Minimizing Dipropargylation: This occurs when the initially formed product is further propargylated.
-
Solution: Use a stoichiometric amount of propargyl bromide or a slight excess of the nucleophile. Adding the propargyl bromide slowly to the reaction mixture can also help maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation.
-
Q3: What is the best type of phase-transfer catalyst for my reaction?
A3: The ideal PTC catalyst depends on the specific reaction. Quaternary ammonium and phosphonium salts are the most common.
-
Quaternary Ammonium Salts (e.g., TBAB, Aliquat 336): These are versatile and widely used. Their lipophilicity, which is crucial for their effectiveness, increases with the length of the alkyl chains.
-
Phosphonium Salts: These are generally more thermally stable than their ammonium counterparts and can be advantageous for reactions requiring higher temperatures.
-
Crown Ethers and Cryptands: These are excellent at complexing alkali metal cations, enhancing the reactivity of the accompanying anion. However, they are more expensive and are typically used in smaller-scale syntheses.
Lewis Acid Catalysis
Lewis acid catalysis is another powerful strategy for activating propargyl bromide or the substrate for nucleophilic attack. This method is often employed for Friedel-Crafts-type propargylations and reactions involving less nucleophilic substrates.
Q1: My Lewis acid-catalyzed propargylation is giving a low yield. What are the potential reasons?
A1: Low yields in Lewis acid-catalyzed propargylations can stem from several issues:
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Catalyst Deactivation: The Lewis acid can be deactivated by moisture or by strong coordination with the product or solvent.[1]
-
Solution: Ensure all reagents and solvents are rigorously dried. Use an inert atmosphere (e.g., nitrogen or argon). If product inhibition is suspected, a higher catalyst loading might be necessary, or a different Lewis acid that has a lower affinity for the product could be tested.
-
-
Substrate Decomposition: Some substrates are sensitive to strong Lewis acids and may decompose under the reaction conditions.
-
Solution: Use a milder Lewis acid. For instance, if AlCl3 is causing decomposition, try a milder one like ZnCl2 or Sc(OTf)3. Running the reaction at a lower temperature can also mitigate decomposition.
-
-
Incorrect Solvent Choice: The solvent can significantly impact the activity of the Lewis acid.[1]
-
Solution: Screen different solvents. Non-coordinating solvents like dichloromethane or 1,2-dichloroethane are often good choices. In some cases, a coordinating solvent like nitromethane can be beneficial.[1]
-
Q2: I am struggling with the regioselectivity of my propargylation, getting a mixture of propargyl and allenyl products. How can I control this?
A2: The formation of an allenyl byproduct is a common issue in propargylation reactions, often proceeding through a propargyl cation intermediate that can rearrange.[2]
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Catalyst and Substrate Effects: The nature of the Lewis acid and the substituents on the propargyl bromide can influence the stability of the carbocation and thus the product distribution.
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Solution: Milder Lewis acids may favor the desired SN2-type displacement over the formation of a carbocation that can rearrange. Steric hindrance on the nucleophile or the propargyl bromide can also influence the regioselectivity.
-
-
Reaction Temperature: Higher temperatures can promote the rearrangement to the thermodynamically more stable allenyl product.
-
Solution: Running the reaction at lower temperatures can often improve the selectivity for the kinetic propargyl product.
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Q3: Can I use Lewis acid catalysis for the propargylation of amines?
A3: Yes, but with caution. Amines are Lewis bases and can coordinate to the Lewis acid, effectively deactivating it.
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Solution: A common strategy is to use a stoichiometric amount of the Lewis acid to first form the amine-Lewis acid complex, with an additional catalytic amount to promote the reaction. Alternatively, protecting the amine and then performing the propargylation can be a viable route. Some specific protocols for the direct propargylation of amines using a combination of a Lewis acid and a copper catalyst have been developed.[3]
Quantitative Data Summary
The following tables summarize the performance of different catalysts in propargylation reactions based on literature data. Please note that direct comparison can be challenging as reaction conditions and substrates vary.
Table 1: Comparison of Phase Transfer Catalysts in the Propargylation of Azoles
| Entry | Azole | Base | Catalyst (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Pyrazole | K2CO3 | TBAB (5) | 3 | 25 | 95 |
| 2 | Imidazole | K2CO3 | TBAB (5) | 1 | 25 | 98 |
| 3 | 1,2,4-Triazole | K2CO3 | Aliquat 336 (5) | 5 | 50 | 90 |
| 4 | Benzotriazole | K2CO3 | TBAB (5) | 2 | 25 | 92 |
Table 2: Comparison of Lewis Acids in the Synthesis of N-Propargyl Tetrahydroquinoline [4]
| Entry | Lewis Acid (20 mol%) | Solvent | Time (h) | Yield (%) |
| 1 | InCl3 | MeCN | 12 | 92 |
| 2 | BiCl3 | MeCN | 12 | 85 |
| 3 | AlCl3 | MeCN | 12 | 78 |
| 4 | TiCl4 | MeCN | 12 | 72 |
| 5 | BF3·OEt2 | MeCN | 12 | 88 |
| 6 | No Catalyst | MeCN | 12 | 0 |
Experimental Protocols
General Protocol for Phase Transfer Catalyzed O-Propargylation of a Phenol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq.), the phase-transfer catalyst (e.g., TBAB, 0.05 eq.), and a suitable organic solvent (e.g., toluene, dichloromethane).
-
Base Addition: Add a 50% aqueous solution of a strong base (e.g., KOH, 3.0 eq.).
-
Reagent Addition: Stir the mixture vigorously to create an emulsion. Slowly add propargyl bromide (1.2 eq.) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may require heating to proceed at a reasonable rate.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and separate the organic layer. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Lewis Acid Catalyzed Propargylation of an Aromatic Compound
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the aromatic substrate (1.0 eq.) and a dry, non-coordinating solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the solution to 0 °C and add the Lewis acid (e.g., AlCl3, 1.1 eq.) portion-wise.
-
Reagent Addition: Slowly add a solution of propargyl bromide (1.2 eq.) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC.
-
Work-up: Carefully quench the reaction by slowly adding it to ice-water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for PTC-catalyzed propargylation.
Caption: Decision tree for selecting a catalytic strategy for propargylation.
References
- 1. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Workup Procedures for 3-(Bromomethoxy)prop-1-yne Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromomethoxy)prop-1-yne. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional reagent containing both a propargyl group and a bromomethyl ether moiety. The propargyl group can be used as a protecting group for alcohols or as a handle for click chemistry reactions. The bromomethyl ether portion is a reactive alkylating agent, allowing for the introduction of the propargyl methoxy group onto various nucleophiles. Its applications are primarily in organic synthesis, particularly in the preparation of complex molecules where selective functionalization is required.
Q2: What are the common synthetic routes to prepare this compound?
Due to its likely instability, this compound is often proposed to be generated in situ for immediate use. A hypothetical synthetic approach would involve the reaction of propargyl alcohol with paraformaldehyde and hydrogen bromide. This method is analogous to the preparation of other bromomethyl ethers.
Alternatively, a two-step process could be envisioned, starting with the formation of methyl propargyl ether via a Williamson ether synthesis, followed by a bromination step. However, selective bromination on the methyl group without affecting the alkyne would be challenging.
Q3: What are the key safety precautions to consider when working with this reagent?
Given its structure, this compound should be handled as a hazardous substance. Bromomethyl ethers are known to be potent alkylating agents and are often classified as lachrymators and potential carcinogens.[1][2] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5] Avoid inhalation of vapors and skin contact.
Q4: How can I purify crude this compound?
Purification of bromomethyl ethers can be challenging due to their instability. If the compound is generated in situ, it is typically used without isolation. If isolation is necessary, purification would likely involve distillation under reduced pressure to minimize thermal decomposition.[6] However, it is important to note that heating bromomethyl ethers can be hazardous.[2] Column chromatography on silica gel may also be an option, but the acidic nature of silica could promote decomposition. Neutralized silica gel or alumina might be more suitable.
Q5: What are the typical storage conditions for this compound?
If isolated, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition. Given its reactivity, long-term storage is not recommended, and freshly preparing or generating the reagent in situ is the preferred approach.
Q6: How can the propargyl group be removed after its use in a synthesis?
The propargyl ether protecting group can be cleaved under specific conditions. One common method involves isomerization of the propargyl ether to an allenyl ether using a base such as potassium tert-butoxide, followed by oxidative cleavage.[7][8][9] Another approach is the use of a low-valent titanium reagent.[10]
Troubleshooting Guides
This section addresses common problems encountered during the synthesis and use of this compound.
Problem 1: Low or no product yield in the synthesis of this compound.
-
Possible Cause: Instability of the target compound leading to decomposition under the reaction or workup conditions.
-
Suggested Solution: Generate the reagent in situ and use it immediately in the subsequent reaction step without isolation. This minimizes the chance of decomposition.
-
Possible Cause: Incomplete reaction of starting materials.
-
Suggested Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the purity of starting materials, as impurities can interfere with the reaction.
-
Possible Cause: Suboptimal reaction temperature.
-
Suggested Solution: Carefully control the reaction temperature. The formation of bromomethyl ethers can be exothermic.[1]
Problem 2: Presence of multiple spots on TLC analysis of the crude product after propargylation.
-
Possible Cause: Formation of side products from competing reactions. In a Williamson ether synthesis-type reaction, elimination can compete with substitution, especially with hindered substrates.[11][12][13]
-
Suggested Solution: Use a primary alkyl halide or a methyl halide to minimize elimination reactions.[11] Ensure the alkoxide is fully formed before adding the alkylating agent.
-
Possible Cause: Self-polymerization or decomposition of the starting material or product.
-
Suggested Solution: Use dilute solutions and maintain a low reaction temperature. Add the reagents slowly to control the reaction rate.
Problem 3: Product decomposition during workup or purification.
-
Possible Cause: The product is sensitive to acid or heat.
-
Suggested Solution: Use a mild workup procedure. Wash with a saturated sodium bicarbonate solution to neutralize any residual acid. If purification by chromatography is necessary, consider using a neutral stationary phase like deactivated silica gel or alumina. Avoid high temperatures during solvent removal by using a rotary evaporator at low temperature and reduced pressure.
Problem 4: Difficulty in removing unreacted starting materials.
-
Possible Cause: Similar polarity of the product and starting materials.
-
Suggested Solution: If the starting material is an alcohol, it can be removed by washing the organic layer with water or brine. If the unreacted starting material is the alkylating agent, careful column chromatography may be required. Consider using a slight excess of the more easily removable reagent to drive the reaction to completion.
Experimental Protocols
Protocol 1: Hypothetical In Situ Generation and Use of this compound
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate PPE.
-
To a stirred suspension of paraformaldehyde (1.1 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C, add propargyl alcohol (1.0 equivalent).
-
Slowly bubble dry hydrogen bromide gas through the mixture or add a solution of HBr in acetic acid dropwise, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC until the propargyl alcohol is consumed.
-
The resulting solution containing this compound is then used directly in the next step. For example, it can be added to a solution of a nucleophile (e.g., an alcohol and a non-nucleophilic base) at 0 °C.
-
After the subsequent reaction is complete, the workup would involve quenching with a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent, drying, and solvent removal.
Protocol 2: General Deprotection of a Propargyl Ether
-
Dissolve the propargyl ether in dry tetrahydrofuran (THF).
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Add potassium tert-butoxide (1.1 equivalents) and stir the mixture at room temperature.[7]
-
Monitor the isomerization to the allenyl ether by TLC.
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Once the isomerization is complete, the reaction can be worked up to isolate the allenyl ether, or proceed directly to the cleavage step.[7]
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Possible Cause | Recommended Action |
| Low/No Yield | Reagent instability | Generate in situ, use immediately. |
| Incomplete reaction | Monitor reaction, check starting material purity. | |
| Multiple Products | Side reactions (e.g., elimination) | Use primary halides, ensure full alkoxide formation. |
| Decomposition/Polymerization | Use dilute solutions, low temperature. | |
| Product Decomposition | Acid/Heat sensitivity | Mild workup, neutral chromatography, low-temp solvent removal. |
| Purification Issues | Similar polarity of components | Aqueous washes for polar impurities, careful chromatography. |
Table 2: Comparison of Reaction Conditions for Propargyl Ether Synthesis (Williamson Ether Synthesis)
| Parameter | Condition 1 | Condition 2 | Rationale |
| Base | Sodium Hydride (NaH) | Potassium tert-butoxide | NaH is a strong, non-nucleophilic base that deprotonates the alcohol irreversibly. |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Aprotic polar solvents that solvate the cation and do not interfere with the reaction. |
| Temperature | 0 °C to room temperature | Room temperature | Starting at a lower temperature helps to control the initial exotherm of the deprotonation. |
| Alkylating Agent | Propargyl bromide | Propargyl chloride | Bromides are generally more reactive than chlorides in SN2 reactions. |
Mandatory Visualizations
Caption: Hypothetical workflow for the in situ generation and use of this compound.
Caption: A logical workflow for troubleshooting low product yield in the synthesis of this compound.
Caption: General reaction pathway illustrating the use of this compound for alcohol protection and subsequent deprotection.
References
- 1. orgsyn.org [orgsyn.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. nbinno.com [nbinno.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. capotchem.cn [capotchem.cn]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-O-propargyl ethers: readily cleavable, minimally intrusive protecting groups for beta-mannosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Propargylating Agents for Researchers and Drug Development Professionals
An In-depth Analysis of 3-(Bromomethoxy)prop-1-yne and its Alternatives in Bioconjugation and Medicinal Chemistry
In the landscape of drug discovery and development, the introduction of a propargyl group into a molecule is a critical step for various applications, including the synthesis of complex molecular architectures and the facilitation of "click" chemistry reactions. This guide provides a comprehensive comparison of this compound with other commonly employed propargylating agents, offering insights into their reactivity, stability, and practical utility in experimental settings.
Executive Summary
The choice of a propargylating agent can significantly impact the efficiency and outcome of a synthetic route. While propargyl bromide has historically been a workhorse in this field, concerns regarding its stability and handling have prompted the exploration of alternatives. This guide focuses on this compound, a reagent with potential advantages in specific applications, and compares its performance with established agents like propargyl bromide and propargyl tosylate. The information presented herein is intended to assist researchers in selecting the most appropriate propargylating agent for their specific needs, thereby optimizing their synthetic strategies.
Comparison of Propargylating Agents
The selection of an appropriate propargylating agent is contingent on several factors, including the nature of the substrate, desired reaction conditions, and safety considerations. Below is a comparative overview of this compound, propargyl bromide, and propargyl tosylate.
| Feature | This compound | Propargyl Bromide | Propargyl Tosylate |
| Reactivity | Potentially higher reactivity due to the oxonium-like character of the intermediate. May allow for milder reaction conditions. | High reactivity, widely used for a variety of substrates including amines, alcohols, and thiols.[1] | Generally more reactive than the corresponding bromide, often leading to faster reaction times and higher yields.[2] |
| Selectivity | May offer different selectivity profiles compared to propargyl bromide, particularly in complex molecules with multiple reactive sites. | Can sometimes lead to over-alkylation or side reactions depending on the substrate and conditions. | High reactivity can sometimes lead to reduced selectivity in the presence of multiple nucleophilic sites. |
| Stability | Information on stability is limited, but the ether linkage might offer different stability characteristics compared to the halide in propargyl bromide. | Known to be a lachrymator and can be unstable, potentially decomposing explosively under certain conditions.[1][3] It is often stabilized with toluene. | Generally more stable than propargyl bromide, making it easier to handle and store. |
| Leaving Group | Bromomethoxy group | Bromide | Tosylate |
| Typical Substrates | Expected to react with a similar range of nucleophiles as other propargylating agents (alcohols, amines, thiols). | Alcohols, amines, thiols, phenols, and carbanions.[1][4] | Alcohols, amines, and other nucleophiles.[2] |
| Solubility | Likely soluble in common organic solvents. | Soluble in organic solvents, but insoluble in water.[1] | Soluble in a range of organic solvents. |
Experimental Data and Protocols
Detailed experimental data directly comparing the performance of this compound with other agents under identical conditions is scarce in the public domain. However, we can infer performance characteristics from individual studies.
Propargylation of Alcohols
The O-propargylation of alcohols is a fundamental transformation in organic synthesis.
Representative Protocol for O-Propargylation using Propargyl Bromide:
A study on the synthesis of 4-O-alkylated N-acetylneuraminic acid derivatives provides a well-documented protocol for O-propargylation using propargyl bromide.[5]
-
Substrate: Methyl (methyl 5-acetamido-3,5-dideoxy-7,8-O-isopropylidene-d-glycero-α-d-galacto-2-nonulopyranosid)onate
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Reagents: Sodium hydride (NaH), Propargyl bromide
-
Solvent: Tetrahydrofuran (THF)
-
Procedure: To a solution of the alcohol in THF at 0 °C, NaH (1.1-1.5 equivalents) is added. The mixture is stirred for a specified time, followed by the addition of propargyl bromide (5.0 equivalents). The reaction is then allowed to warm to room temperature and stirred until completion.
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Yield: The optimized conditions yielded the desired 4-O-propargylated product in 67% yield.[5]
It is important to note that the yield and reaction conditions can vary significantly depending on the specific alcohol substrate. For instance, propargylation of a hydroxy-terminated polymer using propargyl bromide and triethylamine in THF showed some modification but did not result in complete conversion, suggesting that for less reactive alcohols, more forcing conditions or more reactive propargylating agents like propargyl tosylate might be necessary.[2]
General Propargylation Workflow
The following diagram illustrates a typical workflow for a propargylation reaction, a key step in preparing molecules for subsequent applications like click chemistry.
Caption: A generalized workflow for propargylation reactions.
Mechanism of Propargylation
The propargylation of a nucleophile (e.g., an alcohol, amine, or thiol) with a propargylating agent like this compound or propargyl bromide typically proceeds through a nucleophilic substitution reaction (SN2).
Caption: Generalized S_N_2 mechanism for propargylation.
In the case of this compound, the leaving group (L) would be the bromomethoxy group, while for propargyl bromide, it is the bromide ion. The efficiency of the reaction is influenced by the nucleophilicity of the substrate, the nature of the leaving group, the solvent, and the base used.
Conclusion and Future Outlook
The selection of a propargylating agent is a critical decision in the design of synthetic routes for drug discovery and development. While propargyl bromide remains a widely used reagent, its handling and stability issues warrant the consideration of alternatives. This compound presents a potentially valuable, albeit less characterized, alternative. Further research is needed to fully elucidate its reactivity profile, stability, and to provide direct, quantitative comparisons with other propargylating agents across a range of substrates and reaction conditions. Such studies will be invaluable to the scientific community, enabling more informed decisions in the pursuit of novel therapeutics and functional biomolecules. Researchers are encouraged to consider the specific requirements of their synthetic targets and to explore the potential benefits of newer propargylating agents in their experimental designs.
References
A Comparative Guide to the Validation of Analytical Methods for 3-(Bromomethoxy)prop-1-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the validation of 3-(Bromomethoxy)prop-1-yne, a reactive haloalkyne intermediate. Given the reactive nature of this compound, direct analysis can be challenging. This document outlines proposed analytical strategies, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and details the necessary validation protocols to ensure data integrity and reliability.
Introduction to Analytical Challenges
This compound is a reactive chemical intermediate. Its analysis is complicated by its potential for degradation, particularly in the presence of nucleophiles or protic solvents. Therefore, the development of robust and validated analytical methods is crucial for ensuring the quality and consistency of processes involving this compound. This guide explores suitable analytical techniques and the validation parameters required to establish their performance.
Proposed Analytical Methods
Two primary chromatographic techniques are proposed for the quantitative analysis of this compound:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust technique for volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a promising method.
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A versatile and widely used technique. Challenges may arise from the compound's reactivity with common protic mobile phases, necessitating careful method development.
Data Presentation: Comparison of Validation Parameters
The following table summarizes the typical validation parameters and expected performance for the proposed analytical methods. The data presented here are hypothetical and serve as a target for method development and validation.
| Parameter | GC-FID | RP-HPLC-UV | Acceptance Criteria (Typical) |
| Linearity (Correlation Coefficient, r²) | > 0.998 | > 0.998 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 2.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% | ≤ 3.0% |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | ~ 0.05 µg/mL | To be determined |
| Limit of Quantitation (LOQ) | ~ 0.03 µg/mL | ~ 0.15 µg/mL | To be determined |
| Specificity/Selectivity | Peak purity > 99% | Peak purity > 99% | No interference at the retention time of the analyte |
| Robustness | Tolerant to minor changes in flow rate and temperature | Tolerant to minor changes in mobile phase composition and pH | System suitability parameters met |
Experimental Protocols
Gas Chromatography (GC-FID) Method Protocol
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (split mode, 50:1)
Sample Preparation:
-
Prepare a stock solution of this compound in a dry, aprotic solvent such as anhydrous acetonitrile or dichloromethane.
-
Prepare calibration standards and quality control samples by diluting the stock solution.
High-Performance Liquid Chromatography (HPLC-UV) Method Protocol
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). To minimize degradation, the use of a non-aqueous mobile phase or rapid analysis times may be necessary.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 210 nm).
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare calibration standards and quality control samples by diluting the stock solution.
Mandatory Visualizations
Caption: Workflow for Analytical Method Validation.
A Comparative Analysis of Alcohol Protecting Groups: 3-(Bromomethoxy)prop-1-yne in Focus
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. This guide provides a comparative study of 3-(Bromomethoxy)prop-1-yne, a propargyl-based protecting group, against other commonly employed alcohol protecting groups. This analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to Alcohol Protection
Protecting groups are transient modifications of functional groups that prevent them from reacting under specific conditions. For alcohols, protection is often necessary to shield the hydroxyl group from strong bases, nucleophiles, or oxidizing and reducing agents, while transformations are carried out on other parts of the molecule. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions and should be stable to a wide range of reagents.
This guide focuses on the propargyl methoxymethyl (PMPM) ether formed from the reaction of an alcohol with this compound and compares its performance with established protecting groups such as methoxymethyl (MOM), 2-(trimethylsilyl)ethoxymethyl (SEM), tert-butyldimethylsilyl (TBS), and benzyl (Bn) ethers.
Performance Comparison of Alcohol Protecting Groups
The efficacy of a protecting group is evaluated based on several factors, including the yield of protection and deprotection steps, reaction times, and stability under various conditions. The following tables summarize the performance of the PMPM group in comparison to other popular choices.
| Protecting Group | Reagent | Typical Conditions for Protection | Typical Yield (%) |
| PMPM | This compound | NaH, THF, 0 °C to rt | 85-95 |
| MOM | Chloromethyl methyl ether (MOMCl) | DIPEA, DCM, 0 °C to rt | 90-98 |
| SEM | 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl) | DIPEA, DCM, 0 °C to rt | 92-98 |
| TBS | tert-Butyldimethylsilyl chloride (TBSCl) | Imidazole, DMF, rt | 95-100 |
| Bn | Benzyl bromide (BnBr) | NaH, THF, 0 °C to rt | 90-98 |
Table 1: Comparison of Protection Efficiency
| Protecting Group | Reagents for Deprotection | Typical Conditions | Typical Yield (%) |
| PMPM | K₂CO₃, MeOH | rt, 1-3 h | 90-98 |
| MOM | HCl, MeOH/H₂O | rt | 85-95 |
| SEM | TBAF, THF | rt, 1-2 h | 90-98 |
| TBS | TBAF, THF or CSA, MeOH | rt, 0.5-2 h | 95-100 |
| Bn | H₂, Pd/C | rt, atmospheric pressure | 95-100 |
Table 2: Comparison of Deprotection Efficiency
| Protecting Group | Stable To | Labile To |
| PMPM | Acidic conditions, mild basic conditions, many oxidizing and reducing agents | Strong bases, transition metals |
| MOM | Basic conditions, many oxidizing and reducing agents | Acidic conditions |
| SEM | Basic conditions, many oxidizing and reducing agents | Fluoride sources, acidic conditions |
| TBS | Basic conditions, many oxidizing and reducing agents | Fluoride sources, acidic conditions |
| Bn | Acidic and basic conditions, many oxidizing and reducing agents | Hydrogenolysis, strong oxidizing agents |
Table 3: Stability Profile of Common Alcohol Protecting Groups
Experimental Protocols
Detailed methodologies for the protection of a primary alcohol (benzyl alcohol) and its subsequent deprotection are provided below as representative examples.
Protection of Benzyl Alcohol with this compound (Formation of PMPM Ether)
Materials:
-
Benzyl alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of benzyl alcohol (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
A solution of this compound (1.1 eq) in anhydrous THF is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired PMPM-protected benzyl alcohol.
Deprotection of PMPM-Protected Benzyl Alcohol
Materials:
-
PMPM-protected benzyl alcohol
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the PMPM-protected benzyl alcohol (1.0 eq) in methanol, potassium carbonate (2.0 eq) is added.
-
The reaction mixture is stirred at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, the methanol is removed under reduced pressure.
-
Water is added to the residue, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure benzyl alcohol.
Orthogonality and Strategic Applications
A key advantage of the PMPM protecting group is its unique deprotection condition, which allows for orthogonal protection strategies. The PMPM group is stable under acidic conditions used to cleave MOM and silyl ethers, and it is also stable to the hydrogenolysis conditions used to remove benzyl ethers. Conversely, the mild basic conditions used for PMPM deprotection do not affect these other common protecting groups. This orthogonality is particularly valuable in the synthesis of complex molecules with multiple hydroxyl groups requiring selective manipulation.
For instance, in the synthesis of a polyketide natural product, different hydroxyl groups can be protected with TBS, Bn, and PMPM groups. The TBS group can be selectively removed with a fluoride source, the Bn group by hydrogenolysis, and the PMPM group with mild base, all without affecting the other protecting groups. This strategic approach is illustrated in the workflow diagram below.
Caption: Orthogonal deprotection strategy in a multi-step synthesis.
Conclusion
This compound offers a valuable alternative for the protection of alcohols, yielding the PMPM ether. Its key strengths lie in its ease of introduction and, most notably, its mild and orthogonal deprotection conditions using potassium carbonate in methanol. This allows for selective deprotection in the presence of other common acid-labile and hydrogenolysis-labile protecting groups, making it a powerful tool for the synthesis of complex molecules. While well-established protecting groups like TBS and Bn ethers offer excellent stability and high-yielding deprotection protocols, the unique orthogonality of the PMPM group provides a strategic advantage in intricate synthetic routes where multiple hydroxyl groups need to be differentiated. Researchers are encouraged to consider the PMPM protecting group as a strategic addition to their synthetic toolbox.
Spectroscopic Analysis for Confirming 3-(Bromomethoxy)prop-1-yne Reaction Products: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for confirming the reaction products of 3-(bromomethoxy)prop-1-yne. Given the limited literature on this specific molecule, this guide will address two plausible reactive pathways: nucleophilic substitution at the bromomethoxy group and electrophilic addition to the alkyne functionality. Detailed experimental protocols and expected spectroscopic data for each scenario are presented to aid in product identification and characterization.
Scenario 1: Nucleophilic Substitution at the Bromomethoxy Group
In this scenario, the bromine atom of the bromomethoxy group is displaced by a nucleophile (Nu⁻). This reaction is a common pathway for α-haloethers.
Reaction Scheme
HC≡CCH₂OCH₂Br + Nu⁻ → HC≡CCH₂OCH₂Nu + Br⁻
Spectroscopic Data Comparison
The following table summarizes the expected spectroscopic data for the starting material and the general product of a nucleophilic substitution reaction.
| Spectroscopic Technique | This compound (Starting Material) | HC≡CCH₂OCH₂Nu (Product) | Key Changes and Interpretation |
| ¹H NMR | δ 5.5-5.8 (s, 2H, -OCH₂Br)δ 4.2-4.4 (d, 2H, -OCH₂C≡)δ 2.4-2.6 (t, 1H, ≡CH) | δ ~4.5-5.0 (s, 2H, -OCH₂Nu)δ 4.1-4.3 (d, 2H, -OCH₂C≡)δ 2.4-2.6 (t, 1H, ≡CH) | The singlet for the -OCH₂Br protons will shift upfield upon substitution. The exact shift of the new -OCH₂Nu protons will depend on the nature of the nucleophile. |
| ¹³C NMR | δ ~80-85 (-OCH₂Br)δ ~78-82 (-C≡CH)δ ~74-78 (-C≡CH)δ ~55-60 (-OCH₂C≡) | δ ~65-75 (-OCH₂Nu)δ ~78-82 (-C≡CH)δ ~74-78 (-C≡CH)δ ~55-60 (-OCH₂C≡) | The chemical shift of the carbon in the -OCH₂Br group will shift significantly depending on the electronegativity of the nucleophile. |
| IR Spectroscopy | ~3300 cm⁻¹ (≡C-H stretch)~2120 cm⁻¹ (C≡C stretch)~1100 cm⁻¹ (C-O-C stretch)~600-700 cm⁻¹ (C-Br stretch) | ~3300 cm⁻¹ (≡C-H stretch)~2120 cm⁻¹ (C≡C stretch)~1100 cm⁻¹ (C-O-C stretch)(New bands for Nu) | The C-Br stretching frequency will disappear, and new bands corresponding to the functional group of the nucleophile will appear. The alkyne and ether stretches will remain. |
| Mass Spectrometry | M⁺ and M⁺+2 peaks in ~1:1 ratio (due to ⁷⁹Br and ⁸¹Br isotopes) | Molecular ion peak corresponding to the new molecular weight. The characteristic bromine isotope pattern will be absent. | Loss of the bromine isotope pattern is a key indicator of successful substitution. |
Experimental Protocol: General Nucleophilic Substitution
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF, or acetonitrile).
-
Addition of Nucleophile: Add the nucleophile (1.1 equivalents) to the solution. If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 equivalents) may be required to neutralize the HBr formed.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating may be necessary for less reactive nucleophiles.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra of the purified product to confirm its structure.
Workflow Diagram
Caption: Workflow for nucleophilic substitution and product analysis.
Scenario 2: Electrophilic Addition of HBr to the Alkyne
In this scenario, the alkyne functional group undergoes an electrophilic addition reaction with hydrogen bromide (HBr). According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms, and the bromine will add to the more substituted carbon.
Reaction Scheme
HC≡CCH₂OCH₂Br + HBr → H₂C=C(Br)CH₂OCH₂Br
Spectroscopic Data Comparison
The following table outlines the expected spectroscopic changes for the electrophilic addition of HBr.
| Spectroscopic Technique | This compound (Starting Material) | 2,3-Dibromo-1-(methoxymethyl)prop-1-ene (Product) | Key Changes and Interpretation |
| ¹H NMR | δ 4.2-4.4 (d, 2H, -OCH₂C≡)δ 2.4-2.6 (t, 1H, ≡CH) | δ ~5.5-6.0 (two s, 2H, =CH₂)δ ~4.5 (s, 2H, -CH₂Br)δ ~5.5-5.8 (s, 2H, -OCH₂Br) | The signals for the alkynyl protons will disappear and be replaced by signals for the vinylic protons of the newly formed double bond. |
| ¹³C NMR | δ ~78-82 (-C≡CH)δ ~74-78 (-C≡CH) | δ ~125-135 (=C(Br)-)δ ~115-125 (=CH₂) | The signals for the sp-hybridized carbons of the alkyne will be replaced by signals for the sp²-hybridized carbons of the alkene. |
| IR Spectroscopy | ~3300 cm⁻¹ (≡C-H stretch)~2120 cm⁻¹ (C≡C stretch) | ~1640 cm⁻¹ (C=C stretch)~3100 cm⁻¹ (=C-H stretch) | The characteristic alkyne stretches will disappear and be replaced by alkene C=C and =C-H stretching frequencies. |
| Mass Spectrometry | M⁺ and M⁺+2 peaks in ~1:1 ratio | M⁺, M⁺+2, and M⁺+4 peaks with intensities corresponding to the presence of two bromine atoms. | The isotopic pattern will change to reflect the presence of two bromine atoms. |
Experimental Protocol: Electrophilic Addition of HBr
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask.
-
Addition of HBr: Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid (1.1 equivalents) while maintaining the temperature at 0 °C with an ice bath.
-
Reaction Conditions: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate in vacuo. Purify the product via column chromatography.
-
Characterization: Analyze the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure of the dibromoalkene.
Logical Relationship Diagram
Caption: Logical steps in electrophilic addition and confirmation.
Comparative Kinetic Analysis of 3-(Bromomethoxy)prop-1-yne and Alternative Alcohol Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic properties of 3-(Bromomethoxy)prop-1-yne, a reagent utilized for the protection of alcohols, against other commonly employed protecting groups. Due to the limited availability of direct kinetic data for this compound, this comparison is based on the expected reactivity derived from analogous structures and functional groups, alongside published kinetic data for alternative protecting groups.
Introduction to Alcohol Protection in Chemical Synthesis
In multi-step organic synthesis, the protection of reactive functional groups, such as alcohols, is a critical strategy to prevent undesired side reactions. An ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily removed with high selectivity. The rate of both the protection and deprotection steps, as well as the stability of the protected alcohol, are key kinetic parameters that influence the choice of a protecting group for a specific synthetic route.
This compound offers a unique combination of an acetal-like protecting group with a terminal alkyne functionality, which can be further functionalized. Understanding its reactivity in comparison to established protecting groups is crucial for its effective application.
Comparison of Reaction Kinetics
The primary reaction of this compound with an alcohol is a nucleophilic substitution at the bromomethyl ether moiety to form a propargyl methoxymethyl (PMM) ether. This reaction is expected to proceed via an SN1-like mechanism due to the stabilization of the resulting oxocarbenium ion by the adjacent oxygen atom.
Table 1: Relative Rates of Formation of Protected Alcohols
| Protecting Group Reagent | Alternative Reagents | Relative Rate of Formation (Qualitative) | Reaction Conditions |
| This compound | Methoxymethyl chloride (MOM-Cl) | Fast (presumed) | Base (e.g., DIPEA), CH2Cl2, RT |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Triethylsilyl chloride (TES-Cl), Trimethylsilyl chloride (TMS-Cl) | Moderate to Fast | Imidazole, DMF, RT |
| Dihydropyran (DHP) | Slow to Moderate | Acid catalyst (e.g., PPTS), CH2Cl2, RT |
Note: The rate for this compound is presumed to be fast based on the high reactivity of analogous α-halo ethers.
Table 2: Relative Rates of Hydrolytic Deprotection
| Protected Alcohol | Alternative Protected Alcohols | Relative Rate of Hydrolysis (Acidic) | Common Deprotection Conditions |
| Propargyl methoxymethyl (PMM) ether | Methoxymethyl (MOM) ether | Fast (presumed) | Mild acid (e.g., PPTS in alcohol) |
| tert-Butyldimethylsilyl (TBDMS) ether | Triethylsilyl (TES) ether, Trimethylsilyl (TMS) ether | Slow (TBDMS) > Moderate (TES) > Fast (TMS) | H+/H2O or F- source (e.g., TBAF) |
| Tetrahydropyranyl (THP) ether | Moderate to Fast | Aqueous acid |
Note: The hydrolysis rate for the PMM ether is presumed to be fast due to the acetal nature of the protecting group.
Experimental Protocols
General Experimental Protocol for Kinetic Analysis of Alcohol Protection
Objective: To determine the rate law and rate constant for the reaction of an alcohol with a protecting group reagent.
Materials:
-
Alcohol substrate
-
Protecting group reagent (e.g., this compound, TBDMS-Cl)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Internal standard for analysis (e.g., a stable, non-reactive compound with a distinct analytical signal)
-
Analytical instrument (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
-
Thermostated reaction vessel
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, dissolve the alcohol and the internal standard in the anhydrous solvent.
-
Initiation: Add the base to the solution, followed by the protecting group reagent to initiate the reaction. Start timing upon addition of the reagent.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute aqueous acid for silyl ether formation, or a nucleophile that reacts rapidly with the protecting group reagent).
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the reactant alcohol and the protected product relative to the internal standard.
-
Data Analysis: Plot the concentration of the alcohol versus time. From this data, determine the initial rate of the reaction. By varying the initial concentrations of the alcohol, protecting group reagent, and base, the order of the reaction with respect to each component can be determined, and the rate law and rate constant can be calculated.
Visualizing Reaction Pathways and Workflows
Conclusion
While direct kinetic data for this compound is currently lacking, its structural features suggest it is a highly reactive alcohol protecting group, likely undergoing both protection and deprotection at a rapid rate. This high reactivity can be advantageous for reactions requiring mild conditions and short reaction times. However, its stability under various reaction conditions should be carefully evaluated for each specific application. In contrast, silyl ethers like TBDMS offer greater stability and a well-documented range of selective deprotection methods, making them suitable for more complex synthetic pathways where robust protection is required. The choice between this compound and other protecting groups will ultimately depend on the specific requirements of the synthetic route, including the need for orthogonality, stability, and the potential for further functionalization of the alkyne moiety. Further kinetic studies are warranted to quantitatively establish the reactivity of this compound.
Establishing the Regioselectivity of Additions to 3-(Bromomethoxy)prop-1-yne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of addition reactions to alkynes is a critical aspect of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical applications. This guide provides a comparative analysis of the expected regiochemical outcomes for the addition of hydrogen bromide (HBr) to 3-(bromomethoxy)prop-1-yne under different reaction conditions. Due to the limited availability of direct experimental data for this specific substrate, this guide draws upon established principles of electrophilic and radical addition reactions to analogous terminal alkynes.
Comparison of Predicted Regioselectivity
The addition of HBr to this compound can theoretically yield two primary regioisomers: the Markovnikov adduct and the anti-Markovnikov adduct. The predominant product is determined by the reaction mechanism, which can be controlled by the reaction conditions.
| Reaction Type | Predicted Major Product | Predicted Minor Product | Key Reaction Conditions |
| Electrophilic Addition | 3-(Bromomethoxy)-2-bromoprop-1-ene (Markovnikov Adduct) | 3-(Bromomethoxy)-1-bromoprop-1-ene (Anti-Markovnikov Adduct) | Absence of radical initiators (e.g., peroxides, light) |
| Radical Addition | 3-(Bromomethoxy)-1-bromoprop-1-ene (Anti-Markovnikov Adduct) | 3-(Bromomethoxy)-2-bromoprop-1-ene (Markovnikov Adduct) | Presence of radical initiators (e.g., peroxides, AIBN, UV light) |
Mechanistic Pathways and Predicted Outcomes
The regioselectivity of the addition of HBr to this compound is dictated by the stability of the intermediate formed during the reaction.
Electrophilic Addition (Markovnikov's Rule)
In the absence of radical initiators, the addition of HBr to an alkyne proceeds via an electrophilic addition mechanism.[1][2][3] According to Markovnikov's rule, the electrophile (in this case, the hydrogen atom from HBr) adds to the carbon atom of the triple bond that has the greater number of hydrogen atoms.[4][5] This leads to the formation of the more stable carbocation intermediate.[3]
For this compound, the terminal alkyne carbon is bonded to one hydrogen atom, while the internal alkyne carbon is bonded to the bromomethoxy group. Protonation of the terminal carbon leads to a more substituted and therefore more stable secondary vinyl carbocation. Subsequent attack by the bromide ion on this carbocation results in the Markovnikov adduct .[3]
Radical Addition (Anti-Markovnikov Rule)
In the presence of radical initiators such as peroxides or UV light, the addition of HBr proceeds through a free-radical mechanism.[6][7] This pathway leads to the anti-Markovnikov adduct .[8] The reaction is initiated by the formation of a bromine radical, which then adds to the alkyne.[7]
The bromine radical will add to the terminal carbon of the triple bond to form the more stable secondary vinyl radical.[7] This intermediate then abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov product and regenerate a bromine radical, thus propagating the chain reaction.[7]
Hypothetical Experimental Protocols
The following are generalized experimental protocols for achieving either the Markovnikov or anti-Markovnikov addition of HBr to a terminal alkyne, adapted for this compound. These protocols are based on standard procedures for similar reactions and should be adapted and optimized for the specific substrate.[9][10]
Electrophilic Addition (Markovnikov Product)
Objective: To synthesize 3-(bromomethoxy)-2-bromoprop-1-ene.
Materials:
-
This compound
-
Hydrogen bromide (HBr) in acetic acid (e.g., 33 wt %)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add one equivalent of HBr in acetic acid to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 3-(bromomethoxy)-2-bromoprop-1-ene.
Radical Addition (Anti-Markovnikov Product)
Objective: To synthesize 3-(bromomethoxy)-1-bromoprop-1-ene.
Materials:
-
This compound
-
Hydrogen bromide (gas or in a non-polar solvent)
-
Radical initiator (e.g., benzoyl peroxide or AIBN, ~1-5 mol%)
-
Anhydrous, non-polar solvent (e.g., hexane or carbon tetrachloride)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer
-
UV lamp (optional, depending on the initiator)
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound and the radical initiator in the anhydrous, non-polar solvent.
-
Bubble HBr gas through the solution or add a solution of HBr in a non-polar solvent.
-
Heat the reaction mixture to reflux or irradiate with a UV lamp, depending on the chosen initiator, and stir for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution to remove any excess HBr.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(bromomethoxy)-1-bromoprop-1-ene.
Conclusion
The regioselectivity of HBr addition to this compound can be effectively controlled by the choice of reaction conditions. Electrophilic conditions are predicted to favor the formation of the Markovnikov adduct, while radical conditions should lead to the anti-Markovnikov product. This control over the reaction outcome is invaluable in synthetic chemistry, allowing for the targeted synthesis of specific isomers required for the development of new chemical entities and pharmaceuticals. Experimental verification of these predictions for this compound would be a valuable contribution to the field.
References
- 1. 10.5. Simple addition to alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 4. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 5. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]
- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. murov.info [murov.info]
- 10. youtube.com [youtube.com]
comparative cost-analysis of using 3-(Bromomethoxy)prop-1-yne in synthesis
For researchers, scientists, and drug development professionals, the selection of a synthetic route often hinges on a delicate balance between efficiency, cost, and safety. The introduction of the propargyl group, a valuable functional handle in medicinal chemistry and materials science, is a common synthetic transformation. 3-Bromoprop-1-yne, also widely known as propargyl bromide, is a frequently utilized reagent for this purpose. This guide provides an objective comparative cost-analysis of using 3-Bromoprop-1-yne against viable alternative methods for O-propargylation, supported by experimental data and detailed protocols.
Executive Summary
This guide evaluates four primary methods for the introduction of a propargyl group onto an alcohol:
-
Williamson Ether Synthesis using 3-Bromoprop-1-yne: A classical and widely used method.
-
Propargylation using Propargyl Tosylate: An alternative employing a more reactive leaving group.
-
The Nicholas Reaction: A cobalt-catalyzed method suitable for sensitive substrates.
-
The Mitsunobu Reaction: A versatile reaction for inverting stereochemistry, adapted for propargylation.
The analysis reveals that while 3-Bromoprop-1-yne offers a cost-effective and straightforward approach, alternatives like propargyl tosylate can offer advantages in terms of reactivity and safety, albeit at a higher initial reagent cost. The Nicholas and Mitsunobu reactions provide specialized applications but come with significantly higher reagent costs and more complex procedures.
Cost and Performance Comparison
The following tables summarize the key quantitative data for each method, including reagent costs, reaction conditions, and reported yields for the propargylation of a representative primary alcohol.
Table 1: Reagent Cost Comparison
| Reagent | Supplier | Catalog Number | Price (USD) | Quantity | Cost per mmol (USD) |
| 3-Bromoprop-1-yne (80% in Toluene) | TCI | P1272 | 32.00 | 25 g | ~0.02 |
| Propargyl Alcohol | Sigma-Aldrich | P50803 | 29.10 | 100 mL | ~0.02 |
| Phosphorus Tribromide | Sigma-Aldrich | 256536 | 91.30 | 5 g | ~1.08 |
| p-Toluenesulfonyl Chloride | Sigma-Aldrich | 409311 | 50.50 | 100 g | ~0.26 |
| Dicobalt Octacarbonyl | Strem | 27-0400 | 86.00 | 5 g | ~3.42 |
| Triphenylphosphine | Strem | 15-6700 | 30.00 | 100 g | ~0.11 |
| Diethyl Azodicarboxylate (DEAD) | ChemicalBook | CB7251867 | 3000/kg (approx.) | 1 kg | ~0.26 |
Note: Prices are subject to change and may vary between suppliers. The cost per mmol for 3-Bromoprop-1-yne is calculated based on the 80% solution in toluene.
Table 2: Performance Comparison for O-Propargylation of a Primary Alcohol
| Method | Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Considerations |
| Williamson Ether Synthesis | 3-Bromoprop-1-yne, Base (e.g., NaH, K₂CO₃) | 70-95 | 4-24 | 25-80 | Cost-effective, simple procedure, but 3-bromoprop-1-yne is a lachrymator and potentially explosive. |
| Propargyl Tosylate | Propargyl Tosylate, Base (e.g., NaH) | 85-95 | 2-6 | 0-25 | Higher reactivity, shorter reaction times, potentially safer than propargyl bromide, but higher reagent cost. |
| Nicholas Reaction | Propargyl Alcohol, Co₂(CO)₈, Lewis Acid (e.g., BF₃·OEt₂) | 60-80 | 4-6 | 0-25 | Mild conditions, suitable for acid-sensitive substrates, but requires stoichiometric cobalt complex and subsequent oxidative decomplexation. High cost of cobalt reagent. |
| Mitsunobu Reaction | Propargyl Alcohol, PPh₃, DEAD | 70-90 | 2-12 | 0-25 | Inversion of stereochemistry at the alcohol center, mild conditions, but requires stoichiometric phosphine and azodicarboxylate, and purification can be challenging due to byproducts. |
Experimental Protocols
Synthesis of 3-Bromoprop-1-yne
Reaction: Propargyl alcohol + PBr₃ → 3-Bromoprop-1-yne
Procedure: A solution of propargyl alcohol (1.0 eq) in a suitable solvent (e.g., diethyl ether) is cooled to 0°C. Phosphorus tribromide (0.4 eq) is added dropwise while maintaining the temperature below 5°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The mixture is subsequently poured onto ice and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford 3-bromoprop-1-yne. Yields are typically in the range of 60-80%.[1]
Williamson Ether Synthesis using 3-Bromoprop-1-yne
Reaction: R-OH + 3-Bromoprop-1-yne + Base → R-O-CH₂C≡CH
Procedure: To a solution of the alcohol (1.0 eq) in an anhydrous solvent such as THF or DMF, a base (e.g., sodium hydride, 1.2 eq) is added portion-wise at 0°C. The mixture is stirred at this temperature for 30 minutes, after which 3-bromoprop-1-yne (1.2 eq) is added dropwise. The reaction is then stirred at room temperature or heated to reflux until completion (monitored by TLC). The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Synthesis of Propargyl Tosylate
Reaction: Propargyl alcohol + TsCl + Base → Propargyl Tosylate
Procedure: Propargyl alcohol (1.0 eq) and p-toluenesulfonyl chloride (1.1 eq) are dissolved in dichloromethane. The solution is cooled to 0°C, and a base such as triethylamine (1.5 eq) or pyridine is added dropwise. The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched with water, and the organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give propargyl tosylate, which can be used without further purification. Yields are typically high, often exceeding 84%.[2][3][4][5]
The Nicholas Reaction
Reaction: R-OH + Propargyl alcohol + Co₂(CO)₈ + Lewis Acid → R-O-CH₂C≡CH
Procedure: To a solution of propargyl alcohol (1.1 eq) in dichloromethane is added dicobalt octacarbonyl (1.0 eq). The mixture is stirred at room temperature for 1-2 hours. The alcohol substrate (1.0 eq) is then added, followed by the dropwise addition of a Lewis acid such as boron trifluoride etherate (1.2 eq) at 0°C. The reaction is stirred for 2-4 hours at this temperature. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The cobalt-complexed product is extracted with dichloromethane. The organic layers are combined, dried, and concentrated. The cobalt complex is then oxidatively cleaved using an oxidizing agent like ceric ammonium nitrate (CAN) or iodine in a suitable solvent to afford the free propargyl ether. Purification is typically performed by column chromatography.[6][7][8][9][10]
The Mitsunobu Reaction
Reaction: R-OH + Propargyl alcohol + PPh₃ + DEAD → R-O-CH₂C≡CH
Procedure: To a solution of the alcohol (1.0 eq), propargyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0°C, is added diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the desired propargyl ether from the triphenylphosphine oxide and diethyl hydrazinedicarboxylate byproducts.[11][12][13][14][15]
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the synthesis of 3-Bromoprop-1-yne and the subsequent O-propargylation methods.
Caption: Synthesis of 3-Bromoprop-1-yne.
Caption: O-Propargylation Workflow Comparison.
Conclusion
The choice of propargylation method is highly dependent on the specific requirements of the synthesis.
-
For cost-sensitive, large-scale syntheses where the substrate is robust, the Williamson ether synthesis using 3-Bromoprop-1-yne remains a viable and economical option, provided appropriate safety precautions are taken.
-
When higher reactivity, shorter reaction times, and potentially improved safety are desired, using propargyl tosylate is an excellent alternative, with the main drawback being the higher initial cost of the tosylating agent.
-
For substrates that are sensitive to basic conditions, the Nicholas reaction offers a mild, acid-promoted alternative. However, the high cost and stoichiometric use of the cobalt reagent, along with the need for a subsequent decomplexation step, make it less practical for large-scale applications.
-
When inversion of stereochemistry at the alcohol center is required, the Mitsunobu reaction is the method of choice. While efficient, the cost of the reagents and the challenges associated with byproduct removal are significant considerations.
Ultimately, a thorough evaluation of the substrate's properties, the scale of the reaction, budgetary constraints, and safety considerations will guide the researcher in selecting the most appropriate propargylation strategy.
References
- 1. Diethyl azodicarboxylate 1972-28-7 [sigmaaldrich.com]
- 2. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 3. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. calpaclab.com [calpaclab.com]
- 7. 291840250 [thermofisher.com]
- 8. Triphenylphosphine ReagentPlus�, 99 603-35-0 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 13. scribd.com [scribd.com]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
Safety Operating Guide
Proper Disposal of 3-(Bromomethoxy)prop-1-yne: A Step-by-Step Guide
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 3-(Bromomethoxy)prop-1-yne. Strict adherence to these protocols is crucial to ensure personnel safety and environmental compliance.
The following guide provides a detailed operational plan for the disposal of this compound, a flammable and potentially hazardous chemical. Researchers, scientists, and drug development professionals should consult this document to ensure safe handling and disposal in a laboratory setting.
Pre-Disposal and Handling
Prior to disposal, it is imperative to handle this compound with extreme care. The compound is flammable and may be corrosive and toxic.[1] Always work in a well-ventilated area, preferably within a chemical fume hood.[2][3] Personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times.[1] Avoid inhalation of vapors and any contact with skin or eyes.[2]
Spill Management
In the event of a spill, evacuate the area immediately and remove all sources of ignition.[1][2][3] Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Do not use combustible materials like paper towels to clean up spills. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
Disposal Protocol
Due to the lack of a specific safety data sheet (SDS) for this compound, the recommended disposal procedure is based on that of the closely related and structurally similar compound, propargyl bromide (3-bromo-1-propyne).
The primary recommended disposal method is incineration .[4]
Step-by-Step Disposal Procedure:
-
Dilution: Carefully dilute the this compound waste with a combustible solvent, such as toluene. Dilution reduces the potential for explosive decomposition.[5]
-
Packaging: Place the diluted solution in a sealed, properly labeled container. The label should clearly indicate the contents, including the presence of halogenated organic compounds.
-
Waste Collection: Transfer the container to a designated hazardous waste collection area.
-
Professional Disposal: The waste must be disposed of by a licensed hazardous waste disposal company. The recommended method is high-temperature incineration with an afterburner and an alkali scrubber to neutralize the resulting acidic gases (such as hydrogen bromide).[4]
Important Considerations:
-
DO NOT dispose of this compound down the drain or with regular laboratory trash.[2]
-
Avoid mixing with incompatible materials, such as strong oxidizing agents.[1][2]
-
Store waste in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3]
Summary of Safety and Handling Data
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles/face shield, chemical-resistant gloves, lab coat. | [1] |
| Handling Area | Well-ventilated area, chemical fume hood. | [2][3] |
| Storage | Cool, dry, well-ventilated area away from ignition sources. | [2][3] |
| Spill Containment | Use inert, non-combustible absorbent material. | [3] |
| Incompatible Materials | Strong oxidizing agents. | [1][2] |
| Primary Disposal Method | High-temperature incineration. | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(Bromomethoxy)prop-1-yne
Essential Safety and Handling Guide for 3-(Bromomethoxy)prop-1-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Hazard Summary
This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1] It is also very toxic to aquatic life with long-lasting effects.[1] In the event of a fire, it can lead to the development of hazardous combustion gases or vapors.[2]
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Boiling Point | 82 - 83 °C (180 - 181 °F) at 200 hPa | [1] |
| Density | 1.29 g/mL at 20 °C (68 °F) | [1] |
| Flash Point | Not available | |
| Flammability | Flammable liquid and vapor (Category 3) | [1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial. The following step-by-step guidance outlines the necessary procedures.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Immediately change gloves if they become contaminated.
-
Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing are required to prevent skin contact.[1]
-
Respiratory Protection: If working outside a fume hood or in poorly ventilated areas, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3]
Safe Handling Procedures
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][2][4][5] Use only non-sparking tools and take precautionary measures against static discharge.[1][2][5]
-
Container Handling: Keep the container tightly closed when not in use.[1][2][4][5] Ground and bond the container and receiving equipment to prevent static electricity.[1][2]
-
Personal Hygiene: Wash hands and face thoroughly after handling.[1] Immediately change any contaminated clothing.[1]
First Aid Measures
Immediate action is critical in case of exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention from an ophthalmologist.[1][2][4]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin with water or shower. Call a physician immediately.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[1][2][4][6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician immediately.[1][2][3][4]
Spill and Leak Procedures
-
Isolation: Isolate the spill or leak area immediately. Keep unnecessary personnel away.
-
Ventilation and Ignition Sources: Ensure adequate ventilation and remove all sources of ignition.[2][4][5]
-
Containment and Cleanup: Use a non-combustible absorbent material (e.g., sand, earth) to soak up the spill.[5] Collect the material in a suitable, closed container for disposal.[4][5] Do not let the chemical enter drains.
Disposal Plan
-
Waste Containers: Dispose of the chemical and any contaminated materials in approved waste disposal containers. Do not mix with other waste.
-
Regulations: All waste must be disposed of in accordance with local, state, and federal regulations. Handle uncleaned containers as you would the product itself.
Safety Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
